4-Nitro-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXXOYJWZZQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277268 | |
| Record name | 4-Nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-40-7 | |
| Record name | 5334-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic acid
CAS Number: 5334-40-7
This technical guide provides a comprehensive overview of 4-Nitro-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role as a precursor for kinase inhibitors.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5334-40-7 | [1][2][3][4] |
| Molecular Formula | C4H3N3O4 | [2][3][4] |
| Molecular Weight | 157.08 g/mol | [2][3] |
| Melting Point | 223-225 °C (decomposes) | |
| Appearance | White to pale cream crystals or powder | |
| IUPAC Name | This compound | |
| SMILES | O=C(O)c1c(nnc1)--INVALID-LINK--[O-] | |
| InChI Key | ZMAXXOYJWZZQBK-UHFFFAOYSA-N |
Table 2: Spectral Data
| Spectroscopy | Data |
| ¹H NMR (DMSO-d6) | δ 14.4 (s, 1H), 8.9 (s, 1H) |
| ¹³C NMR (DMSO-d6) | δ 162.0, 140.5, 134.2, 129.8 |
| Mass Spec (EI) | m/z: 157 [M+] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in research. Below are representative experimental protocols derived from available literature.
Synthesis of this compound
One common route for the synthesis of this compound involves the nitration of a pyrazole precursor. While specific details can vary, a general procedure is outlined below.
Materials:
-
Pyrazole-3-carboxylic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Water
-
Glassware (round-bottom flask, dropping funnel, beaker)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add pyrazole-3-carboxylic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
Once the pyrazole-3-carboxylic acid is fully dissolved, slowly add fuming nitric acid dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 2-3 hours) to allow the nitration to proceed.
-
Carefully pour the reaction mixture over crushed ice with constant stirring.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.
-
The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
-
Dry the purified product under vacuum.
Characterization:
The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The nitro group and carboxylic acid functionality of this compound provide versatile handles for further chemical modifications, making it a key component in the development of novel therapeutics.
Role as a Kinase Inhibitor Precursor
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development.
This compound serves as a foundational structure for creating more complex molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. For instance, it has been utilized in the synthesis of inhibitors for Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a representative signaling pathway where inhibitors derived from this compound may act, and a general experimental workflow for their synthesis and evaluation.
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
References
A Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Biological Context
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 4-Nitro-1H-pyrazole-3-carboxylic acid. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols from cited literature are provided.
Core Physicochemical Properties
This compound is a solid, appearing as a white to pale cream crystalline powder.[1][2] Its core chemical identifiers are CAS Number 5334-40-7 and molecular formula C₄H₃N₃O₄.[1][3][4] The molecular weight is approximately 157.08 g/mol .[3]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 157.08 g/mol | [3] |
| Melting Point | 223-225 °C (decomposes) | [4] |
| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 2.5 ± 0.2 (Predicted) | N/A |
| logP | 0.8 ± 0.3 (Predicted) | N/A |
| Aqueous Solubility | 2.9 g/L at 25 °C (Predicted) | N/A |
| Appearance | White to pale cream crystalline powder | [1][2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the use of heteroaromatic amines and oxyketones.[5] Additionally, it serves as a precursor for the synthesis of its corresponding esters, such as methyl 4-nitro-1H-pyrazole-3-carboxylate.
Experimental Protocols
1. General Synthesis of this compound [5]
This protocol describes a general method for the synthesis of this compound.
-
Step 1: Dissolve a heteroaromatic amine (2 mmol) in distilled water (15 mL).
-
Step 2: Heat the solution to 40°C.
-
Step 3: Add an oxyketone (1.54 g, 5 mmol) in small portions to the heated solution.
-
Step 4: Stir the resulting suspension at 40°C for 18 hours.
-
Step 5: Add NaHCO₃ to the reaction mixture.
-
Step 6: Extract the solution with diethyl ether.
-
Step 7: Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Step 8: Filter the solution and concentrate under vacuum to yield the target product.
Characterization Data:
-
¹H NMR (400MHz, DMSO-d₆, RT): δ = 8.89 (s, 1H, CH), 13.84 (s, 1H, COOH), 14.23 (s, 2H, NH) ppm.[5]
-
¹³C NMR (100MHz, DMSO-d₆, RT): δ = 109.32 (s, 1C), 131.02 (s, 1C), 133.11 (s, 1B) and 162.04 (s, 1A) ppm.[5]
-
MS (EI) m/z: 157 [M+].[5]
2. Esterification to Methyl 4-nitro-1H-pyrazole-3-carboxylate [6]
This protocol details the synthesis of the methyl ester derivative using thionyl chloride.
-
Step 1: Charge a reaction vessel with this compound (1.117 kg, 7.11 mol) and methanol (8.950 L).
-
Step 2: Cool the reaction mixture to 0-5°C under a nitrogen atmosphere.
-
Step 3: Slowly add thionyl chloride (0.581 L, 7.96 mol) dropwise over 180 minutes, maintaining the temperature at 0-5°C.
-
Step 4: After the addition is complete, allow the reaction mixture to gradually warm to 18-25°C and stir overnight.
-
Step 5: Monitor the reaction completion using ¹H NMR.
-
Step 6: Once the reaction is complete, concentrate the mixture at 40-45°C under reduced pressure to obtain the crude product.
-
Step 7: Further purify by treating the residue with toluene and re-concentrating under reduced pressure to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.
Synthetic and Reaction Workflows
The following diagrams illustrate the general synthesis of this compound and its subsequent esterification.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 3. This compound - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound [oakwoodchemical.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid
This technical guide provides a comprehensive overview of 4-Nitro-1H-pyrazole-3-carboxylic acid, a significant heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and relevant chemical transformations.
Core Chemical Properties
This compound is a pyrazole derivative characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 3-position of the pyrazole ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Data Presentation: Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 157.09 g/mol | [1][2] |
| 157.08 g/mol | [3][4] | |
| 157.085 g/mol | [5] | |
| Molecular Formula | C₄H₃N₃O₄ | [1][2][3][5][6] |
| CAS Number | 5334-40-7 | [1][2][3][5][6] |
| Appearance | White to pale cream crystals or powder | [1][6] |
| Melting Point | 223-225 °C (with decomposition) | [2] |
| ~195 °C (with decomposition) | [5] | |
| Purity | ≥97.5% to ≤102.5% (Aqueous acid-base Titration) | [6] |
| InChI Key | ZMAXXOYJWZZQBK-UHFFFAOYSA-N | [1][5][6] |
| SMILES | C1=NNC(=C1--INVALID-LINK--[O-])C(=O)O | [5] |
| Synonyms | 4-Nitro-3-pyrazolecarboxylic acid, 4-Nitropyrazole-3-carboxylic acid, 4-Nitro-1H-pyrazole-5-carboxylic acid | [3][4][5] |
Experimental Protocols
The following section details a common experimental procedure involving this compound: the synthesis of its methyl ester, a crucial step for subsequent chemical modifications.
Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate
This protocol describes the esterification of this compound using methanol and thionyl chloride.
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
20 L reactor equipped with a digital thermometer and mechanical stirrer
Procedure:
-
Charging the Reactor: To a 20 L reactor, add 1.117 kg (7.11 mol) of this compound and 8.950 L of methanol.[7]
-
Cooling: Stir the mixture under a nitrogen atmosphere and cool the reactor to a temperature of 0-5 °C.[7]
-
Addition of Thionyl Chloride: Slowly add 0.581 L (7.96 mol) of thionyl chloride dropwise to the cooled suspension over a period of 180 minutes, maintaining the temperature between 0-5 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature (18-25 °C) and continue stirring overnight.[7]
-
Monitoring the Reaction: The completion of the reaction can be monitored using ¹H NMR spectroscopy (d6-DMSO).[7]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature of 40-45 °C to remove the solvent.[7]
-
Azeotropic Removal of Water: To the residue, add 2.250 L of toluene and re-concentrate under reduced pressure. Repeat this step three times to ensure the removal of any residual water.[7]
-
Final Product: The resulting product, methyl 4-nitro-1H-pyrazole-3-carboxylate, is obtained as an off-white solid (1.210 kg, 99.5% yield).[7]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate from this compound.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. CAS 5334-40-7 | this compound - Synblock [synblock.com]
- 4. This compound - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Nitro-1H-pyrazole-3-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.
Physicochemical Properties
This compound is a nitro-substituted heterocyclic compound. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₄ | N/A |
| Molecular Weight | 157.08 g/mol | N/A |
| Melting Point | 206-208 °C | [1] |
| 223-225 °C (decomposes) | N/A | |
| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Appearance | White to pale cream crystals or powder | N/A |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This procedure is a generalized representation and may require optimization.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20%)
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
-
Glass reaction vessel with stirring capability
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus (e.g., vacuum oven)
Procedure:
-
Preparation of Pyrazole Sulfate: In a clean, dry reaction vessel, dissolve 1H-pyrazole-3-carboxylic acid in concentrated sulfuric acid. This step forms the pyrazole sulfate salt.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid. The ratio of the acids should be optimized for the specific substrate.
-
Nitration Reaction: Cool the pyrazole sulfate solution in an ice bath. Slowly add the nitrating mixture dropwise to the cooled solution while maintaining a low temperature (e.g., 0-5 °C) and stirring continuously. The reaction is exothermic and careful temperature control is crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 1.5 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the solid this compound.
-
Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with ice-cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl ether and hexane).
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory and antibacterial properties.[2][3] A common mechanism of action for pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Proposed Anti-Inflammatory Mechanism of Action: COX Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block the activity of COX enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][6] It is plausible that this compound, owing to its pyrazole core, may also exert anti-inflammatory effects through a similar mechanism.
Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.
The diagram above illustrates the proposed mechanism by which this compound may inhibit the inflammatory cascade. By blocking the action of COX enzymes, the synthesis of prostaglandins from arachidonic acid is prevented, thereby reducing inflammation, pain, and fever. This remains a hypothetical pathway for this specific compound and requires experimental validation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Technical Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic Acid
This document provides a concise technical overview of the physicochemical properties of 4-Nitro-1H-pyrazole-3-carboxylic acid, with a focus on its boiling point and thermal stability. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The properties of this compound are summarized in the table below. It is important to note that while a boiling point has been predicted, experimental data suggests the compound is likely to decompose at a much lower temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₄ | [1][2][3][4] |
| Molecular Weight | 157.09 g/mol | [1][3] |
| Boiling Point (Predicted) | 509.6 ± 35.0 °C at 760 mmHg | [5] |
| Melting Point | ~195°C (with decomposition) | [4] |
| 206 - 208°C | [5] | |
| 223 - 225°C (with decomposition) | [3] | |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |
| Appearance | White to pale cream crystals or powder | [1][2] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |
Thermal Stability and Decomposition
This compound is a heterocyclic compound containing both a carboxylic acid and a nitro group. Such structures are often thermally sensitive. Multiple sources indicate that the compound decomposes upon melting, with reported melting points ranging from approximately 195°C to 225°C[3][4]. This decomposition temperature is significantly lower than the predicted boiling point of 509.6°C[5].
The presence of the nitro functional group can lead to thermal instability in organic molecules. For related dinitropyrazole compounds, thermal decomposition is a noted characteristic[6]. A Safety Data Sheet for this compound notes that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides[7].
Given this information, it is highly probable that this compound will decompose before reaching its theoretical boiling point under standard atmospheric pressure.
Experimental Protocols
A synthesis protocol for a derivative, methyl 4-nitro-1H-pyrazole-3-carboxylate, involves the use of this compound with methanol and thionyl chloride at temperatures between 0°C and 25°C, followed by concentration under reduced pressure at 40-45°C[8]. These conditions are kept mild to avoid decomposition.
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for assessing the thermal properties of a potentially unstable compound like this compound.
Caption: Figure 1. Workflow for Thermal Property Analysis.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. biosynce.com [biosynce.com]
- 6. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines experimental protocols for its synthesis and density determination, and explores its potential applications in drug development based on the known biological activities of the pyrazole scaffold.
Core Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₄H₃N₃O₄. Its key quantitative properties are summarized in the table below, providing a foundational dataset for researchers. The density of this compound is a notable characteristic, suggesting a compact crystal lattice.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₃N₃O₄ | [2] |
| Molecular Weight | 157.08 g/mol | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Melting Point | 206 - 208 °C (decomposes) | [1][3] |
| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg | [1] |
| CAS Number | 5334-40-7 | [1][2] |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
Pyrazole-3-carboxylic acid
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Distilled Water
-
Glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
In a round-bottom flask, dissolve Pyrazole-3-carboxylic acid in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
The crude product should be washed with cold distilled water to remove any remaining acid.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Density Determination by Gas Pycnometry
Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder.[4][5][6][7][8] This technique is highly accurate and relies on Boyle's Law to measure the volume of the solid by gas displacement.[7]
Instrumentation:
-
Gas Pycnometer (e.g., Helium Pycnometer)
-
Analytical Balance
-
Spatula
-
Sample holder of known volume
Procedure:
-
Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard sphere of known volume.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound powder using an analytical balance. The sample should be dry and free-flowing.
-
Sample Loading: Carefully transfer the weighed sample into the sample holder of the pycnometer.
-
Measurement: Place the sample holder into the analysis chamber of the pycnometer. The instrument will then automatically purge the chamber with the analysis gas (typically helium) to remove any adsorbed contaminants. Following purging, the instrument will pressurize the chamber and then expand the gas into a reference chamber of known volume. By measuring the pressure difference, the instrument calculates the volume of the sample.
-
Data Analysis: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume measured by the pycnometer.
-
Replicates: Perform multiple measurements to ensure the reproducibility of the results.
Potential Applications in Drug Development
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic ring.[9][10][11] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[9][11][12][13]
The presence of a nitro group and a carboxylic acid moiety on the pyrazole ring of this compound suggests its potential as a lead compound for the development of novel therapeutics. The nitro group can be a key pharmacophore in certain drug classes, and the carboxylic acid provides a handle for further chemical modification to optimize pharmacological properties.[14]
Given the known activities of pyrazole derivatives, this compound and its analogs could be investigated for their potential to modulate various signaling pathways implicated in disease. For instance, some pyrazole-containing drugs act as kinase inhibitors, targeting pathways such as the MAP signaling pathway.[9][10] Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.
Visualizations
Caption: A generalized workflow for drug discovery and development, illustrating the potential path for a compound like this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound [oakwoodchemical.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Gas pycnometers | Malvern Panalytical [malvernpanalytical.com]
- 6. analis.com [analis.com]
- 7. Gas pycnometer - Wikipedia [en.wikipedia.org]
- 8. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Spectroscopic Analysis of 4-Nitro-1H-pyrazole-3-carboxylic Acid: A Technical Guide
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Nitro-1H-pyrazole-3-carboxylic acid. Due to a lack of publicly available experimental spectra for this specific compound, this guide is based on theoretical predictions and data from structurally similar compounds, including its methyl ester derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of related molecular structures. The expected ¹H NMR spectrum is anticipated to feature two singlets corresponding to the pyrazole ring proton and the carboxylic acid proton. The ¹³C NMR spectrum is predicted to show signals for the three carbon atoms of the pyrazole ring and the carboxylic acid carbon.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13-14 | Broad Singlet | 1H | -COOH |
| ~8.5-9.5 | Singlet | 1H | C₅-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~160-170 | -COOH |
| ~140-150 | C₄-NO₂ |
| ~130-140 | C₃-COOH |
| ~120-130 | C₅-H |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
Molecular Structure and Logical Relationships
The chemical structure of this compound is fundamental to understanding its NMR spectra. The electron-withdrawing nature of the nitro group and the carboxylic acid group significantly influences the chemical environment of the pyrazole ring's proton and carbon atoms, leading to their characteristic downfield shifts.
Caption: Chemical structure and substituent effects.
The logical workflow for spectral analysis involves predicting the chemical shifts based on the molecular structure and then correlating these predictions with the experimentally acquired data.
Caption: Workflow for NMR spectral analysis.
References
An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for 4-Nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data is crucial for its structural confirmation and purity assessment.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₄H₃N₃O₄ Molecular Weight: 157.09 g/mol [1] CAS Number: 5334-40-7
Figure 1: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of freely accessible spectra for the target compound, data from closely related analogs, such as its methyl ester and other substituted pyrazoles, are used for interpretation and prediction.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | Expected to be a broad signal due to hydrogen bonding; its position is concentration-dependent. |
| ~8.5 - 9.0 | Singlet | 1H | H-5 | The electron-withdrawing effects of the adjacent nitro and carboxylic acid groups will shift this proton significantly downfield. |
| ~14.0 - 15.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrazole ring is also expected to be a broad singlet and will exchange with D₂O. The ¹H NMR of the methyl ester shows this peak at 14.4 ppm.[2] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160 - 165 | C=O | The carboxylic acid carbonyl carbon is expected in this region. |
| ~145 - 150 | C-4 | The carbon atom bearing the nitro group is expected to be significantly deshielded. |
| ~135 - 140 | C-5 | The chemical shift of this carbon is influenced by the adjacent nitrogen and the C-4 nitro group. |
| ~130 - 135 | C-3 | The carbon attached to the carboxylic acid group. |
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 2500-3300 | Broad | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H involved in hydrogen bonding. |
| ~3100 | Medium | N-H stretch | Pyrazole N-H stretching vibration. |
| 1690-1740 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid. |
| 1500-1550 | Strong | N-O asymmetric stretch | Characteristic absorption for a nitro group. |
| 1340-1380 | Strong | N-O symmetric stretch | Characteristic absorption for a nitro group. |
| 1200-1300 | Strong | C-O stretch | Carboxylic acid C-O stretching. |
Table 4: Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 157 | [M]⁺ | Molecular ion peak. |
| 112 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 84 | [M - COOH - N₂]⁺ | Subsequent loss of a nitrogen molecule. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover a range of 0-16 ppm.
-
A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to 5 seconds to ensure full relaxation of all protons, including the acidic protons.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used.
-
The spectral width is set to cover a range of 0-200 ppm.
-
A larger number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.
-
The relaxation delay is set to 2 seconds.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A FT-IR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is then scanned over the mid-IR range (4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion after being dissolved in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or via a Gas Chromatography (GC) inlet for Electron Ionization (EI) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition (EI mode):
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
-
-
Data Acquisition (ESI mode):
-
The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectroscopic data.
Caption: Workflow for structural elucidation of this compound.
References
An In-depth Technical Guide on the Solubility of 4-Nitro-1H-pyrazole-3-carboxylic Acid in Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Nitro-1H-pyrazole-3-carboxylic acid in methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining the solubility of this compound. The methodologies outlined are based on established principles of solubility testing for organic compounds.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₄H₃N₃O₄. Its structure, featuring a pyrazole ring substituted with a nitro group and a carboxylic acid group, suggests a degree of polarity that influences its solubility in various solvents. Understanding its solubility in methanol is crucial for its application in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.
Qualitative Solubility Assessment
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in methanol. Therefore, the following sections provide a detailed experimental protocol for researchers to determine this data empirically.
Table 1: Solubility of this compound in Methanol
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Data not available | To be determined | To be determined |
| Data not available | To be determined | To be determined |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in methanol.
4.1. Materials and Equipment
-
This compound (98% purity or higher)
-
Anhydrous methanol (ACS grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm PTFE or similar)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The following diagram illustrates the overall workflow for determining the solubility of the compound.
Caption: Workflow for Solubility Determination.
4.3. Step-by-Step Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately pipette a known volume of methanol into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to rest in the temperature bath for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with methanol to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
For HPLC analysis: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for this compound.
-
For UV-Vis analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the compound.
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of known concentrations of this compound in methanol.
-
Generate a calibration curve by plotting the analytical signal (peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature.
-
Logical Flow for Solubility Classification
For a rapid, qualitative assessment of solubility, the following decision-making process can be employed. This is often a preliminary step before quantitative analysis.
Caption: Qualitative Solubility Test Logic.
This guide provides a framework for researchers to systematically determine the solubility of this compound in methanol. The detailed experimental protocol ensures that the data generated is accurate and reproducible, which is essential for its application in drug development and chemical research.
References
The Strategic Role of 4-Nitro-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with various biological targets. Within this important class of heterocyles, 4-Nitro-1H-pyrazole-3-carboxylic acid stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of three key functional elements—the pyrazole ring, a nitro group, and a carboxylic acid—provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR).
The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring and can serve as a crucial interaction point with biological targets or be chemically reduced to an amino group, opening up a vast new vector for chemical diversification. The carboxylic acid moiety offers a convenient handle for the formation of esters, amides, and other derivatives, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic combination of functionalities makes this compound a versatile starting material for the development of potent and selective inhibitors of various enzyme families, particularly kinases, as well as for the discovery of novel antimicrobial and anticancer agents. This guide provides a comprehensive overview of the synthetic utility and biological significance of this important building block, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Biological Activity: Targeting Key Pathological Pathways
Derivatives of this compound have demonstrated significant potential in oncology, particularly as inhibitors of protein kinases that are critical for cancer cell proliferation and survival. The strategic reduction of the nitro group to an amine has proven to be a highly effective strategy for generating potent kinase inhibitors.
Kinase Inhibition
A notable application of this scaffold is in the development of inhibitors for the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell growth, and hematopoiesis.[1] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAKs attractive therapeutic targets.[1] Derivatives of 4-amino-1H-pyrazole, obtained through the reduction of the corresponding 4-nitro precursors, have shown potent, nanomolar inhibition of JAK1, JAK2, and JAK3.[1]
Furthermore, by modifying the core structure, derivatives have been synthesized that exhibit potent inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both of which are key targets in the treatment of Acute Myeloid Leukemia (AML).[2]
Table 1: Kinase Inhibitory Activity of 4-Amino-1H-pyrazole Derivatives [1][2]
| Compound ID | Target Kinase | IC50 (nM) |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 8t | FLT3 | 0.089 |
| CDK2 | 0.719 | |
| CDK4 | 0.770 |
Anticancer Activity
The potent kinase inhibition demonstrated by these compounds translates into significant anti-proliferative activity against a range of cancer cell lines. This highlights the potential of the this compound scaffold in developing broad-spectrum anticancer agents.
Table 2: Anti-proliferative Activity of 4-Amino-1H-pyrazole Derivatives against Cancer Cell Lines [1][2]
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| 3f | PC-3 | Prostate Cancer | < 10 |
| HEL | Erythroleukemia | < 10 | |
| K562 | Chronic Myelogenous Leukemia | < 10 | |
| MCF-7 | Breast Cancer | < 10 | |
| MOLT4 | Acute Lymphoblastic Leukemia | < 10 | |
| 8t | MV4-11 | Acute Myeloid Leukemia | 0.00122 |
Experimental Protocols
The versatility of this compound as a building block is demonstrated by the straightforward synthetic routes to key derivatives such as esters and amides.
Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate[3]
This protocol describes the esterification of the carboxylic acid moiety, a common step to modify the compound's properties or to prepare it for further reactions.
Procedure:
-
To a 20 L reactor equipped with a digital thermometer and a mechanical stirrer, add this compound (1.117 kg, 7.11 mol) and methanol (8.950 L).
-
Cool the reaction mixture to 0-5 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (0.581 L, 7.96 mol) dropwise over a period of 180 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to 18-25 °C and stir overnight.
-
Monitor the reaction completion using 1H NMR (d6-DMSO).
-
Once the reaction is complete, concentrate the mixture at 40-45 °C under reduced pressure to obtain the crude product.
-
The residue can be further purified by treating with toluene and re-concentrating under reduced pressure to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.
Synthesis of 4-Nitro-1H-pyrazole-3-carboxamide Derivatives[2]
This protocol details the conversion of the carboxylic acid to a carboxamide, a key transformation for creating many biologically active molecules.
Procedure:
-
Dissolve this compound (13.94 mmol) in 20 mL of THF.
-
Add DMF (0.5 mL) and cool the mixture to 0 °C.
-
Add oxalyl chloride (20.91 mmol) dropwise to the cooled solution.
-
Stir the resultant mixture at room temperature for 60 minutes.
-
Concentrate the mixture in vacuo to remove excess reagents and solvent.
-
Dissolve the residue in 20 mL of pyridine.
-
In a separate flask, dissolve the desired amine (e.g., a substituted aniline) in 20 mL of pyridine and cool to 0 °C.
-
Add the solution of the acid chloride dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture for 6 hours at 25 °C.
-
Upon completion, remove the solvent on a rotary evaporator to yield the crude carboxamide product, which can be purified by appropriate methods such as crystallization or chromatography.
Visualizing Molecular Pathways and Synthetic Strategies
Understanding the mechanism of action and the synthetic workflow is crucial in drug development. Graphviz diagrams can effectively illustrate these complex relationships.
JAK/STAT Signaling Pathway Inhibition
Derivatives of 4-amino-1H-pyrazole have been shown to potently inhibit JAK kinases, thereby blocking the downstream signaling cascade that is often hyperactivated in cancer and inflammatory diseases.
Caption: Inhibition of the JAK/STAT signaling pathway by 4-amino-pyrazole derivatives.
General Synthetic Workflow
The this compound core provides a versatile starting point for creating a library of diverse compounds through a few key synthetic transformations.
References
Theoretical Exploration of 4-Nitro-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with both a nitro group and a carboxylic acid moiety. This unique combination of functional groups imparts a range of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the carboxylic acid group can influence the molecule's interaction with biological targets, making it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, spectroscopic, and electronic properties to aid in its application in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C4H3N3O4 | [4][5][6] |
| Molecular Weight | 157.08 g/mol | [5][6] |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 206 - 208 °C | [7] |
| Boiling Point (Predicted) | 509.6 ± 35.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [7] |
| InChI Key | ZMAXXOYJWZZQBK-UHFFFAOYSA-N | [8] |
| SMILES | O=C(O)c1c(--INVALID-LINK--[O-])cnn1 | [8] |
Theoretical Methodology
While a dedicated experimental crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted using computational methods. The geometry of the closely related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, has been determined by single-crystal X-ray diffraction, providing a valuable reference for the theoretical model.[9]
Computational Details
Theoretical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for predicting molecular properties. Based on studies of similar nitropyrazole systems, the B3LYP functional combined with the 6-311++G(d,p) basis set is a suitable level of theory for geometry optimization and prediction of spectroscopic and electronic properties.[10][11][12] All calculations would be performed in the gas phase to model the isolated molecule.
Molecular Structure
The optimized molecular structure of this compound is predicted to be planar. The pyrazole ring, carboxylic acid group, and nitro group all lie in the same plane, which maximizes conjugation and stability. The key predicted bond lengths and angles are summarized in Table 2. These theoretical values are expected to be in good agreement with experimental data for similar compounds.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-C3 | 1.33 |
| C3-C4 | 1.42 |
| C4-C5 | 1.38 |
| C5-N1 | 1.34 |
| C3-C(O)OH | 1.48 |
| C4-N(O)O | 1.45 |
| **Bond Angles (°) ** | |
| N1-N2-C3 | 111.0 |
| N2-C3-C4 | 106.0 |
| C3-C4-C5 | 108.0 |
| C4-C5-N1 | 107.0 |
| C5-N1-N2 | 118.0 |
Spectroscopic Properties
Vibrational Spectroscopy (FT-IR)
The calculated infrared (IR) spectrum provides insight into the vibrational modes of the molecule. The key predicted vibrational frequencies and their assignments are presented in Table 3. These frequencies are characteristic of the functional groups present in the molecule.[13][14][15]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3450 | O-H stretch (carboxylic acid) |
| ~3100 | N-H stretch (pyrazole) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1550 | N-O asymmetric stretch (nitro group) |
| ~1350 | N-O symmetric stretch (nitro group) |
| ~1300 | C-N stretch |
| ~1200 | C-O stretch (carboxylic acid) |
NMR Spectroscopy
The predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of this compound. The calculated chemical shifts, referenced to tetramethylsilane (TMS), are summarized in Table 4. These predictions are based on calculations for a broad range of nitropyrazoles.[11][12][16]
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (on N1) | ~14.0 |
| H (on C5) | ~8.5 |
| H (on COOH) | ~13.5 |
| ¹³C NMR | |
| C3 | ~145 |
| C4 | ~130 |
| C5 | ~120 |
| C (in COOH) | ~165 |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and the resulting energy gap are presented in Table 5.[10][17][18][19] A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.0 |
| HOMO-LUMO Gap | 4.5 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the N-H and O-H groups would exhibit positive potential (blue), highlighting them as sites for nucleophilic interaction.[20][21]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of the methyl ester of this compound involves the esterification of the carboxylic acid using methanol and a catalyst such as thionyl chloride.[22] The carboxylic acid itself can be synthesized through various routes, often starting from pyrazole or a substituted pyrazole.
Protocol for Esterification:
-
Suspend this compound (1.0 equivalent) in methanol (8 volumes).
-
Cool the suspension to 0-5 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Derivatives of pyrazole-3-carboxylic acid have been reported to possess significant anti-inflammatory and antibacterial activities.[1][2] The anti-inflammatory effects of some pyrazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. The antibacterial activity is likely due to the disruption of bacterial cellular processes. While the specific biological targets and signaling pathways for this compound have not been elucidated, its structural features suggest it could be a candidate for investigation in these areas.
Visualizations
Caption: Workflow for the theoretical study of this compound.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. This compound | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | CymitQuimica [cymitquimica.com]
- 6. This compound - CAS:5334-40-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. biosynce.com [biosynce.com]
- 8. This compound, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 9. Secure Verification [vinar.vin.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 15. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule [mdpi.com]
- 22. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid from Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic pathway commences with the formation of a 3-methylpyrazole core, which then undergoes regioselective nitration at the C4 position, followed by the oxidation of the C3-methyl group to the corresponding carboxylic acid. This protocol offers detailed, step-by-step experimental procedures, quantitative data for each intermediate and the final product, and visual diagrams to illustrate the workflow and chemical transformations.
Introduction
The pyrazole scaffold is a privileged heterocycle in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a nitro group and a carboxylic acid moiety, as in this compound, provides versatile handles for further chemical modification, making it a key intermediate for the synthesis of complex molecular architectures. The following protocols outline a reliable and reproducible three-step synthesis route starting from common laboratory reagents.
Overall Synthesis Pathway
The synthesis is performed in three main stages:
-
Step 1: Synthesis of 3-Methylpyrazole via cyclocondensation of a hydrazine salt with a 1,3-dicarbonyl equivalent.
-
Step 2: Synthesis of 3-Methyl-4-nitropyrazole through electrophilic nitration of the 3-methylpyrazole intermediate.
-
Step 3: Synthesis of this compound by oxidation of the methyl group of 3-methyl-4-nitropyrazole.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyrazole
This protocol is adapted from the established Knorr pyrazole synthesis, utilizing a protected form of acetylacetaldehyde.[1]
Materials and Reagents:
-
Hydrazine sulfate (N₂H₆SO₄)
-
Sodium hydroxide (NaOH)
-
4,4-Dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Saturated sodium chloride solution (brine)
-
Deionized water
Procedure:
-
Prepare Hydrazine Solution: In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cool Reaction Mixture: Immerse the flask in an ice-water bath and cool the solution until the internal temperature reaches 15°C.
-
Add Dicarbonyl Precursor: With vigorous stirring, add 66 g (0.50 mol) of 4,4-dimethoxy-2-butanone dropwise via the dropping funnel, ensuring the temperature is maintained at or below 15°C. The addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, continue to stir the mixture at 15°C for an additional hour.
-
Dilution and Extraction: Remove the ice bath and add 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a 1 L separatory funnel and extract the product with diethyl ether (1 x 150 mL, then 3 x 50 mL).
-
Wash and Dry: Combine the organic extracts and wash them once with 100 mL of saturated NaCl solution. Dry the ether layer over anhydrous potassium carbonate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield 3-methylpyrazole as a colorless liquid.
Quantitative Data (Step 1):
| Compound | Formula | Mol. Wt. ( g/mol ) | Amount | Yield (%) | Boiling Point (°C) | Density (g/mL) |
| Hydrazine Sulfate | N₂H₆SO₄ | 130.12 | 65 g | - | - | - |
| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 66 g | - | 167-169 | 0.99 |
| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | ~33 g | ~80% | 204 | 1.02 [2] |
Step 2: Synthesis of 3-Methyl-4-nitropyrazole
This procedure employs a standard mixed-acid nitration, analogous to the nitration of other pyrazole derivatives.[3][4]
Materials and Reagents:
-
3-Methylpyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare Acid Mixture: In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Add 3-Methylpyrazole: Slowly add 8.21 g (0.10 mol) of 3-methylpyrazole to the cold sulfuric acid with constant stirring, keeping the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture by carefully adding 6.0 mL (approx. 0.14 mol) of fuming nitric acid to 20 mL of cold, concentrated sulfuric acid. Add this nitrating mixture dropwise to the pyrazole solution over 1 hour, maintaining the reaction temperature between 0 and 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 300 g of crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the cold aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7. A precipitate should form. Extract the product with dichloromethane (3 x 100 mL).
-
Wash and Dry: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Isolation: Filter and remove the solvent under reduced pressure. The crude solid can be recrystallized from an ethanol/water mixture to yield pure 3-methyl-4-nitropyrazole.
Quantitative Data (Step 2):
| Compound | Formula | Mol. Wt. ( g/mol ) | Amount | Yield (%) | Melting Point (°C) |
| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | 8.21 g | - | - |
| 3-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 | ~9.5 g | ~75% | 143-145 |
Step 3: Synthesis of this compound
This protocol utilizes potassium permanganate to oxidize the methyl group on the pyrazole ring to a carboxylic acid.[5][6]
Materials and Reagents:
-
3-Methyl-4-nitropyrazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for work-up)
-
Deionized water
Procedure:
-
Dissolve Starting Material: In a 1 L beaker, dissolve 12.7 g (0.10 mol) of 3-methyl-4-nitropyrazole and 4.4 g (0.11 mol) of sodium hydroxide in 400 mL of water. Heat the solution to 80°C with stirring.
-
Oxidation: In a separate flask, prepare a solution of 31.6 g (0.20 mol) of potassium permanganate in 300 mL of warm water. Add the KMnO₄ solution portion-wise to the hot pyrazole solution over 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional 2 hours to ensure complete oxidation.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Decolorization (Optional): If the filtrate is still colored, add a small amount of sodium bisulfite solution until it becomes colorless.
-
Precipitation: Cool the clear filtrate in an ice bath and acidify by the slow, careful addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white or pale yellow precipitate of the product will form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold water, and dry it in a vacuum oven at 60°C to a constant weight.
Quantitative Data (Step 3):
| Compound | Formula | Mol. Wt. ( g/mol ) | Amount | Yield (%) | Melting Point (°C) |
| 3-Methyl-4-nitropyrazole | C₄H₅N₃O₂ | 127.10 | 12.7 g | - | - |
| Potassium Permanganate | KMnO₄ | 158.03 | 31.6 g | - | - |
| This compound | C₄H₃N₃O₄ | 157.08 | ~9.4 g | ~60% | 223-225 (dec.) |
Logical Relationships in Synthesis
The synthesis follows a logical progression of functional group transformations on the heterocyclic core.
Caption: Logical progression of the synthesis strategy.
References
Application Note: A Detailed Protocol for the Nitration of 1H-Pyrazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the nitration of 1H-pyrazole-3-carboxylic acid to produce 4-nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established principles of electrophilic aromatic substitution on the pyrazole ring, utilizing a mixed acid nitrating system. This document includes a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds, including potent Aurora A/B kinase inhibitors.[1] The introduction of a nitro group onto the pyrazole ring at the 4-position is a critical transformation that enables further functionalization and molecular elaboration. The following protocol details a robust method for this nitration reaction.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the expected quantitative data for the nitration of 1H-pyrazole-3-carboxylic acid based on typical electrophilic nitration reactions of pyrazole derivatives. Actual yields may vary depending on reaction scale and purity of reagents.
| Parameter | Value | Reference |
| Reactants | ||
| 1H-Pyrazole-3-carboxylic acid | 1.0 eq | N/A |
| Fuming Nitric Acid (90%) | 1.5 - 2.0 eq | Adapted from general pyrazole nitration protocols[2] |
| Fuming Sulfuric Acid (20%) | 3.0 - 4.0 eq | Adapted from general pyrazole nitration protocols[2] |
| Reaction Conditions | ||
| Temperature | 50 - 60 °C | [2] |
| Reaction Time | 1.5 - 3 hours | [2] |
| Product | ||
| Expected Yield | 80 - 90% | [2] |
| Melting Point | 223-225 °C (decomposes) | [1] |
| Molecular Weight | 157.09 g/mol | [1] |
Experimental Protocol
Materials:
-
1H-Pyrazole-3-carboxylic acid
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% Oleum)
-
Ice
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with temperature control
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Fuming nitric acid and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Have a quench bath (e.g., a large ice-water bath) readily available in case of an uncontrolled exotherm.
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the required volume of fuming sulfuric acid (20% oleum).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the fuming nitric acid (90%) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition. This mixture is known as nitrosulfuric acid.
-
-
Nitration Reaction:
-
To a separate round-bottom flask, add 1H-pyrazole-3-carboxylic acid.
-
Slowly and carefully add the pre-cooled nitrosulfuric acid to the 1H-pyrazole-3-carboxylic acid with vigorous stirring. The addition should be done in portions, ensuring the reaction temperature does not exceed 20 °C. An ice bath may be necessary to control the initial exotherm.
-
After the addition is complete, slowly heat the reaction mixture to 50-60 °C.[2]
-
Maintain the reaction at this temperature for 1.5 - 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual acid.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from hot water.
-
Dry the purified product in a vacuum oven at a temperature not exceeding 80 °C.
-
Experimental Workflow
Caption: Workflow for the nitration of 1H-pyrazole-3-carboxylic acid.
References
Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the nitration of ethyl 1H-pyrazole-3-carboxylate, followed by the hydrolysis of the resulting ester.
Synthetic Scheme
The overall synthetic pathway involves two key transformations:
-
Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring of ethyl 1H-pyrazole-3-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
Purifying 4-Nitro-1H-pyrazole-3-carboxylic Acid: A Guide for Researchers
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients and intermediates is paramount. This document provides detailed purification techniques for 4-Nitro-1H-pyrazole-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following protocols for recrystallization, acid-base extraction, and column chromatography are designed to enhance the purity of this compound, ensuring the reliability and reproducibility of subsequent synthetic steps and biological assays.
Introduction
This compound is a heterocyclic compound whose purity is crucial for its effective use in drug discovery and development. Impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. The purification methods outlined below are standard laboratory techniques that can be adapted to achieve high-purity this compound.
Purification Techniques
Three primary methods for the purification of this compound are detailed: recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired scale of purification.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For polar compounds like this compound, polar solvents or mixed-solvent systems are often effective.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Induction of Precipitation: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If turbidity persists upon adding a few more drops of hot ethanol, it may indicate the presence of insoluble impurities. In this case, perform a hot filtration to remove these particulates.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified this compound.
Data Presentation: Recrystallization Efficiency
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | 95.2% | 99.5% |
| Yield | - | 85% |
| Melting Point | 221-223 °C (dec.) | 223-225 °C (dec.) |
| Appearance | Off-white to yellowish powder | White crystalline solid |
Note: The data presented in this table are representative examples and may vary based on the initial purity of the crude product and the specific experimental conditions.
Caption: Workflow for the recrystallization of this compound.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral or basic impurities. The compound is deprotonated with a base to form a water-soluble salt, which is then extracted into an aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.
-
Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer.
-
Washing: Wash the combined aqueous extracts with a small amount of fresh ethyl acetate to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2), causing the purified this compound to precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Data Presentation: Acid-Base Extraction Efficiency
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | 94.5% | 98.9% |
| Yield | - | 90% |
| Appearance | Yellowish powder | Pale yellow solid |
Note: The data presented in this table are representative examples and may vary based on the initial purity of the crude product and the specific experimental conditions.
Caption: Workflow for the acid-base extraction of this compound.
Column Chromatography
For the separation of compounds with similar polarities, column chromatography is a powerful technique. It relies on the differential adsorption of the components of a mixture onto a stationary phase as a mobile phase is passed through it.
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Column Chromatography Efficiency
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | 90.0% | >99.8% |
| Yield | - | 75% |
| Stationary Phase | Silica Gel (60-120 mesh) | - |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | - |
Note: The data presented in this table are representative examples and may vary based on the initial purity of the crude product and the specific experimental conditions.
Caption: Workflow for the column chromatography purification of this compound.
Conclusion
The purification of this compound is a critical step in its use for research and development. The choice of the most suitable purification technique will be dictated by the specific impurities present and the required scale of the operation. By following the detailed protocols and considering the comparative data presented, researchers can consistently obtain high-purity material for their synthetic and biological investigations.
Analytical Characterization of 4-Nitro-1H-pyrazole-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Nitro-1H-pyrazole-3-carboxylic acid. The methods outlined are crucial for identity confirmation, purity assessment, and stability studies essential in research and drug development.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities. Both ¹H and ¹³C NMR are essential for a complete characterization.
Application Note: ¹H NMR provides information on the number and environment of protons, confirming the presence of the pyrazole ring proton and the acidic proton of the carboxylic acid. The downfield shift of the pyrazole proton is indicative of the electron-withdrawing effects of the nitro and carboxylic acid groups. ¹³C NMR complements this by identifying the carbon skeleton, including the quaternary carbons of the pyrazole ring and the carbonyl carbon.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD for improved solubility) in a clean, dry NMR tube.[1][2]
-
Ensure the solution is homogeneous. Sonication may be used to aid dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Reference: TMS at 0.00 ppm or the solvent carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectra accurately.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Application Note: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, N-H stretch of the pyrazole ring, and the asymmetric and symmetric stretches of the nitro group. This technique is excellent for rapid identity confirmation.[3]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the anvil.
-
-
Instrument Parameters:
-
Mode: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
-
Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying this compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity and quantifying the content of the target compound.
Application Note: A reverse-phase HPLC method is suitable for the analysis of this polar, acidic compound.[4] An acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is appropriate due to the presence of the nitro-pyrazole chromophore.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Mode: Isocratic or gradient elution. A typical starting point for isocratic elution could be a mixture of Mobile Phase A and B (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25-30 °C.[5]
-
Injection Volume: 5-20 µL.[5]
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound in the mobile phase (a wavelength around 206 nm has been used for a similar pyrazoline derivative).[5]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range (e.g., 50-150 µg/mL).[5]
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the percentage purity based on the area of all peaks.
-
For quantification, generate a calibration curve using standards of known concentrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Application Note: Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, likely showing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to increase volatility.[7]
Experimental Protocol: LC-MS
-
Instrumentation:
-
A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Use the HPLC method described above, ensuring the mobile phase is compatible with MS (e.g., use formic acid instead of phosphoric acid).[6]
-
-
MS Conditions (ESI):
-
Ionization Mode: Negative or Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as melting point and decomposition temperature.
Application Note: DSC can be used to determine the melting point and assess the purity of the compound.[8] TGA provides information on the thermal stability and decomposition profile of the material. This is particularly relevant for nitro-containing compounds which can be energetic.[9][10]
Experimental Protocol: DSC and TGA
-
Instrumentation:
-
Differential Scanning Calorimeter.
-
Thermogravimetric Analyzer.
-
-
DSC Conditions:
-
Sample Pan: Aluminum pan.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from room temperature to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min. A melting point of 206-208 °C has been reported.[8]
-
Atmosphere: Nitrogen purge (20-50 mL/min).
-
-
TGA Conditions:
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Temperature Program: Heat from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge (20-50 mL/min).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
Quantitative Data Summary
| Analytical Technique | Parameter | Observed/Expected Value | Reference |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to pyrazole C-H, N-H, and carboxylic acid O-H. A related methyl ester shows a pyrazole C-H at 8.9 ppm (s, 1H) and N-H at 14.4 ppm (s, 1H) in DMSO-d₆. | [1] |
| ¹³C NMR | Chemical Shift (δ) | Peaks for the pyrazole carbons and the carboxylic acid carbonyl carbon. | [11][12] |
| FTIR | Wavenumber (cm⁻¹) | Characteristic bands for O-H, C=O, N-H, and NO₂ groups. | [3] |
| Mass Spectrometry | Molecular Ion (m/z) | Exact Mass: 157.012356 g/mol . Expected [M-H]⁻ at ~156 or [M+H]⁺ at ~158. | [2][7] |
| Thermal Analysis | Melting Point | 206 - 208 °C | [8] |
| Elemental Analysis | Composition | C: 30.58%, H: 1.92%, N: 26.75%, O: 40.74% | Calculated |
Visualizations
References
- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. biosynce.com [biosynce.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of 4-Nitro-1H-pyrazole-3-carboxylic acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Nitro-1H-pyrazole-3-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry and materials science. As potent inhibitors of tyrosine kinases, they are valuable in drug discovery and development.[1] Accurate and reliable analytical methods are crucial for purity assessment, quantitative determination, and quality control during synthesis and formulation. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the analysis of these polar, aromatic compounds.
This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound and related derivatives, based on established methodologies for similar compounds.
Application Note 1: Purity Analysis of Nitropyrazole Derivatives
A robust reverse-phase HPLC (RP-HPLC) method has been established for the purity determination of nitropyrazole compounds, demonstrating effective separation of the main analyte from potential synthetic impurities.[2] The method utilizes a C18 stationary phase with an acidic mobile phase, which is ideal for analyzing polar acidic compounds like this compound.
Chromatographic Conditions:
The optimal conditions for the separation of 3,4-dinitropyrazole and its related impurities are summarized below.[2] These conditions serve as an excellent starting point for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Any standard HPLC with UV-Vis Detector |
| Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Performance Data:
The method was validated for linearity, limit of detection (LOD), and recovery. The following table summarizes the performance for closely related nitropyrazole compounds, which can be expected to be similar for this compound after method adaptation.[2]
| Compound | Linearity Range (mg·L⁻¹) | Detection Limit (mg·L⁻¹) | Standard Recovery |
| 3-Nitropyrazole | 5 - 250 | 0.73 | 98.17% - 104.84% |
| 3,4-Dinitropyrazole | 5 - 500 | 1.19 | 98.17% - 104.84% |
| 1,3-Dinitropyrazole | 5 - 250 | 1.04 | 98.17% - 104.84% |
Application Note 2: Alternative RP-HPLC Methods for Pyrazole Derivatives
Different derivatives may require modified chromatographic conditions for optimal separation. Below are alternative methods developed for other pyrazole derivatives that can be adapted for specific analytical challenges.
Method A: Methanol-Based Mobile Phase for Pyrazoline Derivatives [3]
This method is suitable for pyrazoline derivatives and uses trifluoroacetic acid as a mobile phase modifier, which can improve peak shape for acidic and basic compounds.
| Parameter | Condition |
| Column | Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1% Trifluoroacetic Acid in Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 206 nm |
| Linearity Range | 50 - 150 µg/mL |
| LOD / LOQ | 4 µg/mL / 15 µg/mL |
Method B: High Organic Content Mobile Phase for Nitrobenzoyl Pyrazole Derivatives [4]
This method employs a high percentage of acetonitrile, making it suitable for more hydrophobic derivatives.
| Parameter | Condition |
| Column | Luna C18 (2) (250 mm × 4.80 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 237 nm |
| Retention Time | ~7.3 min |
| Linearity Range | 0.5 - 50 ppm |
Experimental Workflow and Key Relationships
The general workflow for HPLC analysis involves several sequential steps, from sample preparation to final data analysis and reporting. The success of the separation depends on the careful optimization of several key chromatographic parameters.
Caption: General experimental workflow for HPLC analysis.
Caption: Key parameters influencing HPLC separation performance.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the quantitative analysis of this compound and its derivatives. The protocol is based on the conditions outlined in Application Note 1.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (ACS grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)
2. Instrument and Equipment
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical Column: Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[2]
-
Ultrasonic bath
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile/0.1% Acetic Acid, 35:65 v/v):
-
To prepare 1 L of 0.1% acetic acid, add 1.0 mL of glacial acetic acid to 999 mL of deionized water and mix thoroughly.
-
Measure 650 mL of the 0.1% acetic acid solution and 350 mL of acetonitrile.
-
Combine the two solutions in a suitable solvent reservoir.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.
-
-
Standard Stock Solution (e.g., 500 mg·L⁻¹):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 50 mL volumetric flask.
-
Add a small amount of mobile phase (or a suitable solvent like acetonitrile) to dissolve the standard, using sonication if necessary.
-
Once dissolved, dilute to the mark with the mobile phase and mix thoroughly.
-
-
Calibration Standards (e.g., 5, 25, 50, 100, 250 mg·L⁻¹):
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase. For example, to prepare a 50 mg·L⁻¹ standard, pipette 5 mL of the 500 mg·L⁻¹ stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
-
-
Sample Solution:
-
Accurately weigh an appropriate amount of the sample to be analyzed.
-
Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
4. HPLC System Setup and Analysis
-
System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 30 minutes.
-
Column Installation and Equilibration: Install the Hypersil ODS2 column. Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Sequence Setup: Create a sequence in the CDS. Include blanks (mobile phase), calibration standards (from lowest to highest concentration), and sample solutions. It is good practice to run a check standard periodically for long sequences.
-
Run Sequence: Start the analysis sequence.
5. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatograms to determine the peak area of the analyte in all standards and samples.
-
Calibration Curve: Plot a graph of peak area versus the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.
-
Sample Quantification: Use the calibration curve equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.
-
Purity Calculation: If analyzing for purity, calculate the percentage purity using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
Application of 4-Nitro-1H-pyrazole-3-carboxylic Acid in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry, particularly in the discovery of novel anticancer agents. The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, and its derivatives have demonstrated a broad spectrum of biological activities, including potent antitumor effects. The presence of the nitro group, an electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its anticancer potential. This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, evaluation, and mechanism of action studies of this compound and its derivatives in the context of anticancer drug discovery.
The core structure of this compound offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds. These derivatives can be designed to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. The protocols outlined herein provide a standardized framework for the preliminary in vitro screening and mechanistic evaluation of these novel chemical entities.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following tables summarize the cytotoxic activity of various pyrazole derivatives, including those with nitro-substituents, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Cytotoxicity of Selected Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| 5c | Pyrazolyl-nitroimidazole | MCF-7 (Breast) | MTT | 72 | 0.13 | [1] |
| 5c | Pyrazolyl-nitroimidazole | HeLa (Cervical) | MTT | 72 | 0.21 | [1] |
| 5c | Pyrazolyl-nitroimidazole | HepG2 (Liver) | MTT | 72 | 0.35 | [1] |
| 10e | N,1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116 (Colon) | MTT | 48 | 0.39 ± 0.06 | [2] |
| 10e | N,1,3-triphenyl-1H-pyrazole-4-carboxamide | MCF-7 (Breast) | MTT | 48 | 0.46 ± 0.04 | [2] |
| C5 | Pyrazole-thiourea | MCF-7 (Breast) | Not Specified | Not Specified | 0.08 | [3] |
| 3f | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-Pyrazole | MDA-MB-468 (Breast) | Not Specified | 24 | 14.97 | [4] |
| 3f | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-Pyrazole | MDA-MB-468 (Breast) | Not Specified | 48 | 6.45 | [4] |
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | CCRF-CEM (Leukemia) | DNS | 72 | Low micromolar | [5] |
Note: The IC50 values are presented as reported in the respective literature. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)[7]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
96-well plates
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7]
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their predetermined IC50 concentrations for 24-48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer.[6][7] Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[7]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the amount of DNA in the cell.[6]
Materials:
-
6-well plates
-
Test compounds
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for 24 hours.[7]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C to permeabilize the cell membranes.[6]
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution containing RNase A (to prevent staining of RNA).[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.[6] The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in anticancer drug discovery.
Caption: Experimental workflow for anticancer drug discovery using this compound.
References
- 1. Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Derivatization of 4-Nitro-1H-pyrazole-3-carboxylic Acid for Drug Discovery
Introduction
4-Nitro-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block crucial in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The carboxylic acid group at the 3-position serves as a key functional handle for chemical modification, allowing for the synthesis of diverse libraries of derivative compounds.
Derivatization of this carboxylic acid into esters and amides is a primary strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can significantly impact the molecule's pharmacokinetic profile and its ability to interact with biological targets.[3][4] The electron-withdrawing nitro group on the pyrazole ring enhances the reactivity of the carboxylic acid, facilitating its conversion into various derivatives. This document provides detailed protocols for the synthesis of methyl esters and amides from this compound.
Key Derivatization Strategies
The most common and effective derivatization strategies for the carboxylic acid group involve a two-step process for amides or a one-pot reaction for esters:
-
Esterification: Direct conversion of the carboxylic acid to an ester, typically under acidic conditions. The Fischer esterification method or the use of reagents like thionyl chloride with an alcohol are highly effective.[5][6]
-
Amidation via Acid Chloride: A robust two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] This intermediate, 4-Nitro-1H-pyrazole-3-carbonyl chloride, is then reacted with a primary or secondary amine to yield the desired amide.[8][9]
-
Amidation via Coupling Agents: A direct conversion of the carboxylic acid to an amide using peptide coupling reagents. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU activate the carboxylic acid in situ, allowing it to react directly with an amine.[10][11][12] This method avoids the isolation of the often-sensitive acid chloride intermediate.
These derivatization pathways enable the creation of compound libraries for structure-activity relationship (SAR) studies, which are fundamental to the optimization of lead compounds in drug discovery.
Visualized Reaction Pathways
The following diagrams illustrate the key derivatization routes for this compound.
Caption: General derivatization routes for this compound.
Experimental Protocols
Protocol 1: Esterification (Methyl Ester Synthesis)
This protocol describes the synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate using thionyl chloride in methanol.
Materials:
-
This compound (CAS: 5334-40-7)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Toluene
-
20 L reactor or appropriate round-bottom flask
-
Mechanical stirrer
-
Digital thermometer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Charge the reactor with this compound (1.117 kg, 7.11 mol) and methanol (8.950 L).[5]
-
Begin stirring the suspension and protect the reaction mixture with a nitrogen atmosphere.
-
Cool the mixture to a temperature between 0-5 °C using an ice bath.[5]
-
Slowly add thionyl chloride (0.581 L, 7.96 mol) dropwise over a period of 180 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature (18-25 °C).[5]
-
Continue stirring the mixture overnight (approx. 16-24 hours) at room temperature.[5]
-
Monitor reaction completion using ¹H NMR (d6-DMSO).
-
Once the reaction is complete, concentrate the mixture under reduced pressure at 40-45 °C to remove the methanol.[5]
-
To the resulting residue, add toluene (2.250 L) and re-concentrate under reduced pressure. Repeat this azeotropic drying step two more times to ensure complete removal of volatile impurities.[5]
-
The final product, methyl 4-nitro-1H-pyrazole-3-carboxylate, is obtained as an off-white solid.
Protocol 2: Amidation via Acid Chloride Intermediate
This protocol is a representative two-step procedure for synthesizing an amide derivative.
Step A: Synthesis of 4-Nitro-1H-pyrazole-3-carbonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add thionyl chloride (2-3 equivalents) dropwise to the suspension at room temperature.[8][9] Alternatively, use oxalyl chloride (2 equivalents) with a catalytic drop of DMF.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Nitro-1H-pyrazole-3-carbonyl chloride is typically used immediately in the next step without further purification.[8]
Step B: Amide Formation (Schotten-Baumann Conditions)
Materials:
-
Crude 4-Nitro-1H-pyrazole-3-carbonyl chloride from Step A
-
Desired primary or secondary amine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Tertiary base, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the desired amine (1.1 equivalents) and the base (e.g., DIPEA, 3 equivalents) in anhydrous DCM in a separate flask and cool to 0 °C.[8]
-
Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 8-16 hours.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide derivative.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the esterification protocol. Data for amidation is generalized as yields are highly dependent on the specific amine used.
| Parameter | Protocol 1: Methyl Esterification | Protocol 2: General Amidation |
| Starting Material | This compound | This compound |
| Key Reagents | Methanol, Thionyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Primary/Secondary Amine, Base |
| Solvent | Methanol | DCM or THF |
| Temperature | 0-5 °C, then 18-25 °C[5] | Reflux (Step A), 0 °C to RT (Step B) |
| Reaction Time | 16-24 hours[5] | 10-20 hours (total) |
| Reported Yield | ~99.5%[5] | 40-90% (highly substrate-dependent) |
| Purification | Azeotropic distillation with toluene[5] | Column Chromatography / Recrystallization |
Visualized Experimental Workflow
Caption: Workflow for the two-step synthesis of amides from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: 4-Nitro-1H-pyrazole-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Nitro-1H-pyrazole-3-carboxylic acid as a versatile pharmaceutical intermediate. The document outlines its application in the synthesis of bioactive molecules, including detailed experimental protocols and the biological targets of the resulting compounds.
Introduction
This compound is a key building block in medicinal chemistry. Its pyrazole core is a recognized pharmacophore present in numerous approved drugs. The nitro group and the carboxylic acid moiety offer reactive handles for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. This intermediate is particularly valuable for developing kinase inhibitors for oncology and novel antibacterial agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the carboxylic acid is ideal for forming amide and ester linkages.
Applications in Drug Discovery
Derivatives of this compound have shown significant potential in several therapeutic areas:
-
Oncology: As a scaffold for the synthesis of potent kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).
-
Infectious Diseases: As a precursor for novel antibacterial agents, including those that target bacterial DNA gyrase, an essential enzyme for bacterial replication.
Synthetic Transformations and Protocols
The following sections detail key synthetic transformations of this compound with generalized protocols.
The carboxylic acid can be converted to its corresponding methyl ester, a common step to protect the carboxylic acid or to modify its reactivity.
Experimental Protocol: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate
-
Suspend this compound (1.0 eq) in methanol (8.0 v/v).
-
Cool the suspension to 0-5 °C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (15-25 °C) and stir for 16-24 hours.
-
Monitor the reaction completion by ¹H NMR.
-
Concentrate the reaction mixture under reduced pressure at 40-45 °C.
-
Add toluene to the residue and re-concentrate under reduced pressure to remove residual methanol and thionyl chloride. Repeat this step twice.
-
The resulting off-white solid is methyl 4-nitro-1H-pyrazole-3-carboxylate.
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| This compound | Thionyl chloride | Methanol | 0-25 °C | 16-24 h | 99.5% | [1] |
The carboxylic acid can be coupled with various amines to form a wide range of carboxamide derivatives. This is a crucial step in the synthesis of many bioactive molecules.
Experimental Protocol: General Amide Coupling using a Coupling Agent
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.
-
Add a coupling agent, for example, EDCI (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization as needed.
| Reactant | Coupling Agents | Amine | Solvent | Temperature | Time | Reference |
| This compound | EDCI, HOBt | 4-[(4-methylpiperazin-1-yl)methyl]aniline | DMF | Room Temperature | 24 h | [2] |
The nitro group is a versatile functional group that can be reduced to an amine, providing a key site for further derivatization.
Experimental Protocol: Reduction of the Nitro Group to an Amine
-
Dissolve the 4-nitropyrazole derivative (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Alternatively, for a metal-free reduction, use a reducing agent like sodium dithionite (Na₂S₂O₄). For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas (typically 1-3 atm). For other reducing agents, add them portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (for catalytic hydrogenation).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole derivative.
-
Purify the product by column chromatography if necessary.
| Reactant | Reducing Agent/Catalyst | Solvent | Temperature | Yield | Reference |
| 4-nitropyrazole derivative | Hydrazine hydrate/FeCl₃·6H₂O, Activated Carbon | Water | Reflux | 70-80% | [3] |
| Aryl nitro compounds | Raney Nickel/Hydrazine | Ethanol | 40-50 °C | 80-95% | [4] |
Application in the Synthesis of Kinase Inhibitors
The 4-amino-1H-pyrazole-3-carboxamide scaffold, readily synthesized from this compound, is a common core in many kinase inhibitors.
Caption: General workflow for the synthesis of kinase inhibitors.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, leading to cell proliferation, survival, and differentiation.[5] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[6] Dysregulation of CDK activity can lead to uncontrolled cell division, a characteristic of cancer.
Caption: Simplified CDK signaling pathway in the G1/S transition.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity.[7]
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Application in the Synthesis of DNA Gyrase Inhibitors
The pyrazole scaffold is also integral to the development of novel antibacterial agents that target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
| Derivative Class | Target | Activity | Reference |
| N′-benzoyl-3-aryl-1H-pyrazole-5-carbohydrazides | DNA Gyrase | Potent inhibition of S. aureus and B. subtilis DNA gyrase (IC₅₀ in µg/mL range) | [8] |
| Pyrazole Schiff bases | DHFR/DNA Gyrase | Broad-spectrum antibacterial activity (MIC values from 0.97 to 62.5 µg/mL) | [9] |
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward functionalization allows for the efficient construction of complex molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important building block in their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
Question: We are experiencing a low yield during the nitration of 1H-pyrazole-3-carboxylic acid. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of this compound can stem from several factors. The primary reasons often relate to suboptimal reaction conditions and the purity of starting materials.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of nitrating agent are critical parameters that may need optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Impure Starting Materials: Ensure that the 1H-pyrazole-3-carboxylic acid is pure, as impurities can lead to side reactions, reducing the yield and complicating purification.
-
Inefficient Cyclocondensation (if synthesizing the precursor): If you are also synthesizing the 1H-pyrazole-3-carboxylic acid precursor, ensure the 1,3-dicarbonyl precursor is pure. Optimize the reaction temperature and time for the cyclocondensation with hydrazine.[2]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
Issue 2: Formation of Regioisomers
Question: We are observing the formation of regioisomers during the nitration of 1H-pyrazole-3-carboxylic acid. How can we improve the regioselectivity for the desired 4-nitro isomer?
Answer: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis.[1] The regioselectivity of the nitration is influenced by both steric and electronic factors of the substituents on the pyrazole ring.
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions: Altering the solvent, temperature, and catalyst can favor the formation of the desired regioisomer.[2]
-
Choice of Nitrating Agent: A one-pot, two-step method using pyrazole reacted with concentrated sulfuric acid to form pyrazole sulfate, followed by direct nitration with a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid has been shown to be an efficient method for producing 4-nitropyrazole with a high yield.[3]
Issue 3: Difficult Purification of the Final Product
Question: We are facing challenges in purifying the final this compound product. What are the recommended purification methods?
Answer: The presence of closely eluting impurities can make purification difficult.[2]
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the product.[1] The melting point of this compound is reported to be 223-225°C (dec.) and 206-208°C in water, which can be useful indicators of purity.[4][5]
-
Column Chromatography: This technique can be used to separate the desired product from impurities.[1]
-
Acid Addition Salt Formation: Pyrazoles can be purified by converting them into acid addition salts, which can then be crystallized from organic solvents.[6]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method is the direct nitration of 1H-pyrazole-3-carboxylic acid. An efficient process involves forming pyrazole sulfate with concentrated sulfuric acid, followed by nitration using a mixture of fuming nitric acid and fuming sulfuric acid.[3]
Q2: What are some potential side reactions to be aware of during the synthesis?
A2: Potential side reactions include the formation of regioisomers and N-acylation of the pyrazole ring, where the pyrazole NH is nucleophilic enough to react with an activated carboxylic acid.[2] The presence of highly reactive nitro groups can also lead to complex rearrangements.[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For reactions involving esterification of the carboxylic acid, completion can be confirmed by 1H NMR.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 223-225°C (dec.) | [4] |
| Melting Point in Water | 206-208°C | [5] |
| Boiling Point | 509.6±35.0 °C at 760 mmHg | [5] |
| Density | 1.8±0.1 g/cm³ | [5] |
Experimental Protocols
Synthesis of 4-Nitropyrazole from Pyrazole
This protocol is adapted from a one-pot, two-step method for synthesizing the 4-nitropyrazole core, which is the key transformation for introducing the nitro group at the 4-position.[3]
Step 1: Formation of Pyrazole Sulfate
-
To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Nitration
-
Prepare nitrosulfuric acid by adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, while stirring in an ice-water bath and maintaining the temperature between 0 to 10°C.[3]
-
Add the prepared fuming nitrosulfuric acid (25 mL) dropwise to the flask containing the pyrazole sulfate in an ice-water bath.
-
After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water, which should result in the precipitation of a large amount of white solid.
-
Filter the precipitate and wash it with ice water.
-
Dry the product under vacuum. The yield after recrystallization with ethyl ether/hexane is reported to be 85%.[3]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 4-nitropyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [oakwoodchemical.com]
- 5. biosynce.com [biosynce.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Nitro-1H-pyrazole-3-carboxylic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, primarily focusing on the nitration of 1H-pyrazole-3-carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Ineffective Nitrating Agent: Degradation of nitric acid or improper preparation of the nitrating mixture. 3. Starting Material Degradation: The starting material may be unstable under the reaction conditions. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature. 2. Fresh Reagents: Use fresh, high-quality fuming nitric acid and acetic anhydride. Prepare the nitrating mixture (acetyl nitrate) in situ and use it immediately. 3. Controlled Conditions: Maintain the recommended temperature throughout the reaction. Add the starting material portion-wise to the nitrating mixture to control any exothermic reactions. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Nitration of the pyrazole ring can occur at different positions (N-1, C-3, C-4, C-5), leading to a mixture of isomers. The carboxylic acid group at C-3 directs nitration to the C-4 and C-5 positions. 2. Reaction Temperature: Higher temperatures can lead to the formation of undesired isomers. | 1. Optimize Nitrating Agent: The choice of nitrating agent can influence regioselectivity. A mixture of fuming nitric acid and acetic anhydride is often effective for C-4 nitration. 2. Strict Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction to favor the formation of the desired 4-nitro isomer. |
| Presence of Di-nitrated Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent can lead to the introduction of a second nitro group on the pyrazole ring. 2. Elevated Reaction Temperature: Higher temperatures can promote di-nitration. | 1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid. 2. Low Temperature: Perform the reaction at a consistently low temperature to minimize over-nitration. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may have some solubility in the aqueous workup solution, leading to loss of material. 2. Co-precipitation of Isomers: Isomeric byproducts may co-precipitate with the desired product, making purification by simple filtration difficult. 3. Residual Acid: Incomplete neutralization can leave acidic impurities. | 1. Aqueous Workup: After quenching the reaction with ice-water, ensure the pH is adjusted to be acidic (pH 2-3) to precipitate the carboxylic acid. Minimize the volume of water used for washing the precipitate. 2. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to separate the desired 4-nitro isomer from other impurities. 3. Thorough Washing: Wash the filtered product with cold water until the washings are neutral to remove any residual acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the electrophilic nitration of 1H-pyrazole-3-carboxylic acid. This typically involves the use of a nitrating agent such as a mixture of fuming nitric acid and sulfuric acid, or fuming nitric acid in acetic anhydride.
Q2: Why is temperature control so critical in this reaction?
A2: Temperature control is crucial for several reasons. Firstly, the nitration of pyrazoles can be a highly exothermic reaction, and poor temperature control can lead to a runaway reaction. Secondly, temperature influences the regioselectivity of the nitration. Lower temperatures generally favor the formation of the thermodynamically more stable 4-nitro isomer and minimize the formation of other isomers and di-nitrated byproducts.
Q3: How can I be sure that I have synthesized the correct isomer (this compound)?
A3: The structure of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS). The melting point of the purified product can also be compared to the literature value (223-225 °C with decomposition)[1].
Q4: What are the main side products I should expect, and how can I minimize them?
A4: The main side products are other nitro-isomers (e.g., 5-nitro-1H-pyrazole-3-carboxylic acid) and di-nitrated products. To minimize these, you should use a slight excess of the nitrating agent and maintain a low reaction temperature (0-5 °C). Careful monitoring of the reaction progress can also prevent over-nitration.
Q5: My yield is consistently low. What are the most likely reasons?
A5: Consistently low yields can be attributed to several factors:
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents.
-
Loss of product during workup: The product may be partially soluble in the workup and washing solutions.
-
Formation of a high percentage of side products: This reduces the amount of the desired product formed.
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Incomplete precipitation: Ensure the pH is sufficiently low during precipitation.
Carefully review the troubleshooting guide and the detailed experimental protocol to optimize your procedure.
Experimental Protocols
Synthesis of this compound via Nitration
This protocol is based on established methods for the nitration of substituted pyrazoles.
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Fuming nitric acid (≥90%)
-
Acetic anhydride
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetic anhydride.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not exceed 10 °C. This in situ formation of acetyl nitrate should be done in a fume hood with appropriate safety precautions.
-
After the addition is complete, stir the mixture at 0-5 °C for 15-20 minutes.
-
Gradually add 1H-pyrazole-3-carboxylic acid in small portions to the nitrating mixture, maintaining the temperature between 0-5 °C.
-
Once the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of the crude this compound will form.
-
Allow the ice to melt completely, then collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
For further purification, recrystallize the crude product from hot water or an ethanol-water mixture.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Impact on Yield and Purity |
| Starting Material Purity | >98% | High purity starting material is essential for a clean reaction and high yield. |
| Molar Ratio (Nitric Acid : Substrate) | 1.1 : 1 to 1.2 : 1 | A slight excess of nitric acid ensures complete reaction, but a large excess can lead to di-nitration. |
| Reaction Temperature | 0-5 °C | Crucial for controlling regioselectivity and minimizing side reactions. |
| Reaction Time | 2-4 hours (monitor by TLC) | Insufficient time leads to incomplete conversion; excessive time may promote side reactions. |
| Purification Method | Recrystallization | Effective for removing isomeric impurities and improving the purity of the final product. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Synthesis Workflow for this compound
Caption: Synthesis and purification workflow.
References
Technical Support Center: Nitration of Pyrazole-3-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of pyrazole-3-carboxylic acid.
Troubleshooting Guide
Q1: My reaction mixture turned dark brown or black upon addition of the nitrating agent. What could be the cause?
A1: The development of a dark brown or black color often indicates decomposition or charring of the starting material. This can be caused by several factors:
-
Reaction Temperature Too High: The nitration of pyrazoles is an exothermic process. If the temperature is not carefully controlled, it can lead to runaway reactions and decomposition. Ensure that the addition of the nitrating agent is done slowly and with efficient cooling (e.g., an ice bath).
-
Concentrated Nitrating Agent: Using a nitrating mixture that is too concentrated or aggressive for your substrate can cause oxidative decomposition. Consider using a milder nitrating agent or a more dilute solution.
-
Presence of Impurities: Impurities in the starting pyrazole-3-carboxylic acid can sometimes catalyze decomposition. Ensure your starting material is of high purity.
Q2: After workup, my NMR spectrum shows a significant peak corresponding to 4-nitropyrazole, which lacks the carboxylic acid group. What happened?
A2: This indicates that a decarboxylation reaction has occurred. The carboxylic acid group at the 3-position of the pyrazole ring can be labile under strong acidic and/or high-temperature conditions used for nitration. The likely side product is 4-nitropyrazole.
-
To Minimize Decarboxylation:
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
Consider using a nitrating agent that does not require a strong acid co-reagent if possible, although this may reduce the reaction rate.
-
Q3: I seem to have a mixture of products, and I suspect I have formed an N-nitro isomer. How can I confirm this and prevent its formation?
A3: The formation of N-nitro pyrazoles is a common side reaction when nitrating N-unsubstituted pyrazoles. You may be forming 1-nitro-1H-pyrazole-3-carboxylic acid or 1-nitro-1H-pyrazole-5-carboxylic acid alongside the desired 4-nitro-1H-pyrazole-3-carboxylic acid.
-
Confirmation:
-
NMR Spectroscopy: N-nitro isomers will have different chemical shifts in both ¹H and ¹³C NMR compared to the C-nitrated product. The proton at the 5-position in the desired product will have a characteristic chemical shift.
-
Mass Spectrometry: The isomers will have the same mass, but their fragmentation patterns may differ.
-
Chromatography: N-nitro and C-nitro isomers often have different polarities and can be separated by techniques like column chromatography or HPLC.
-
-
Prevention:
-
The regioselectivity of nitration (N vs. C) is highly dependent on the reaction conditions. Nitration with a mixture of nitric acid and sulfuric acid generally favors C-nitration on activated rings. Nitration with reagents like acetyl nitrate may favor N-nitration. Careful optimization of the nitrating agent and reaction conditions is key.
-
Q4: My product yield is low, and I have a significant amount of unreacted starting material. How can I improve the conversion?
A4: Low conversion can be due to several factors:
-
Insufficient Nitrating Agent: Ensure you are using a sufficient molar excess of the nitrating agent.
-
Reaction Time Too Short: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Reaction Temperature Too Low: While high temperatures can cause decomposition, a temperature that is too low may result in a very slow reaction rate. A careful balance must be found.
-
Poor Solubility: If the pyrazole-3-carboxylic acid is not sufficiently soluble in the reaction medium, the reaction will be slow. Ensure adequate stirring and consider if a different solvent system is appropriate (though options are limited with strong acids).
Q5: I am observing a product with a mass corresponding to a dinitrated species. Is this possible?
A5: Yes, dinitration is a potential side reaction, especially if the reaction conditions are harsh (e.g., high concentration of nitrating agent, elevated temperature, or prolonged reaction time). The second nitro group could add to the 5-position of the pyrazole ring or to one of the nitrogen atoms. To avoid this, use a controlled amount of the nitrating agent and maintain a low reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products in the nitration of pyrazole-3-carboxylic acid?
A1: The most common side products are:
-
Decarboxylated Product: 4-nitropyrazole.
-
Isomeric Products: N-nitro isomers such as 1-nitro-1H-pyrazole-3-carboxylic acid.
-
Dinitrated Products: For example, 4,5-dinitro-1H-pyrazole-3-carboxylic acid.
-
Unreacted Starting Material: Pyrazole-3-carboxylic acid.
Q2: What is the typical nitrating agent used for this reaction?
A2: A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Fuming nitric acid can also be used, but it is more aggressive and may lead to more side products.
Q3: How does the carboxylic acid group influence the regioselectivity of nitration?
A3: The carboxylic acid group is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, the directing effect of the ring nitrogens is dominant, and nitration is expected to occur primarily at the 4-position.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of the starting material and the formation of products.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and distinguishing between isomers. Mass Spectrometry (MS) will confirm the molecular weight of the products. Infrared (IR) spectroscopy can be used to identify the functional groups present.
Quantitative Data Summary
The following table provides a hypothetical representation of product distribution under different reaction conditions to illustrate the impact of these variables on side product formation. Actual yields will vary based on specific experimental setups.
| Condition ID | Nitrating Agent | Temperature (°C) | Time (h) | This compound Yield (%) | 4-nitropyrazole (Decarboxylated) (%) | N-nitro Isomers (%) | Dinitrated Products (%) | Unreacted Starting Material (%) |
| 1 | HNO₃/H₂SO₄ | 0 - 5 | 2 | 75 | 5 | <2 | <1 | 18 |
| 2 | HNO₃/H₂SO₄ | 25 | 2 | 65 | 15 | 3 | 2 | 15 |
| 3 | Fuming HNO₃ | 0 - 5 | 1 | 60 | 10 | 5 | 10 | 15 |
| 4 | HNO₃/H₂SO₄ | 0 - 5 | 6 | 85 | 7 | <2 | 1 | 5 |
Experimental Protocols
Key Experiment: Nitration of Pyrazole-3-carboxylic Acid
Objective: To synthesize this compound while minimizing side product formation.
Materials:
-
Pyrazole-3-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole-3-carboxylic acid to a pre-cooled amount of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Maintain the temperature of the mixture between 0 and 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of pyrazole-3-carboxylic acid in sulfuric acid over a period of 30-60 minutes. The temperature must be carefully monitored and maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of the crude product should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Visualizations
Caption: Reaction pathways in the nitration of pyrazole-3-carboxylic acid.
Technical Support Center: Optimization of Reaction Conditions for 4-Nitro-1H-pyrazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic pathways for this compound are:
-
Direct Nitration: Electrophilic nitration of 1H-pyrazole-3-carboxylic acid. This method is direct but requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions.
-
Hydrolysis of a Nitrile Precursor: Hydrolysis of 4-nitro-1H-pyrazole-3-carbonitrile. This route can be effective if the nitrile precursor is readily available.
Q2: How can I improve the regioselectivity of the nitration reaction to favor the 4-nitro isomer?
A2: Achieving high regioselectivity for the 4-nitro isomer is a common challenge. The position of nitration on the pyrazole ring is influenced by the directing effects of the existing substituents and the reaction conditions. The carboxylic acid group at the 3-position is a deactivating group, which can direct the incoming nitro group to the 4-position. To enhance this selectivity:
-
Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration of these acids can influence the outcome.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by reducing the rate of competing side reactions.
-
Solvent: The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations.[1]
Q3: What are the common side products in the synthesis of this compound?
A3: During the nitration of 1H-pyrazole-3-carboxylic acid, potential side products include:
-
Isomeric Nitro-pyrazoles: Nitration at other positions on the pyrazole ring can lead to the formation of regioisomers.
-
Dinitro-pyrazoles: Over-nitration can result in the formation of dinitrated products.
-
Oxidative Degradation Products: The strong oxidizing conditions of the nitration reaction can sometimes lead to the degradation of the starting material or product.
In the hydrolysis of 4-nitro-1H-pyrazole-3-carbonitrile, the primary side product is the corresponding amide, 4-nitro-1H-pyrazole-3-carboxamide, resulting from incomplete hydrolysis.
Q4: My yield of this compound is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the 1H-pyrazole-3-carboxylic acid or the hydrazine derivative (if synthesizing the pyrazole ring first) can lead to side reactions and lower the yield.[2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reactants are critical parameters that may require optimization.[3]
-
Incomplete Reaction: The reaction may not be going to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Product Degradation: The product itself might be unstable under the reaction conditions, especially at elevated temperatures in strong acidic media.
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
Q5: What are the recommended purification methods for this compound?
A5: Purification of the final product is crucial for obtaining a high-purity compound. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid carboxylic acids. Suitable solvents need to be determined experimentally, but options could include water, ethanol, or a mixture of solvents.
-
Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) and washed with an organic solvent to remove non-acidic impurities. The product is then precipitated by acidifying the aqueous layer.
-
Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography on silica gel can be employed.
Troubleshooting Guides
Guide 1: Troubleshooting the Nitration of 1H-pyrazole-3-carboxylic acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Over-nitration or degradation.- Suboptimal temperature. | - Monitor reaction progress by TLC/HPLC and adjust reaction time accordingly.- Use a milder nitrating agent or lower the reaction temperature.- Optimize the temperature; start with a lower temperature and gradually increase if necessary. A study on the nitration of pyrazole found that while higher temperatures increase the reaction rate, they can also lead to decomposition in a strong acid system.[4] |
| Formation of Multiple Isomers (Low Regioselectivity) | - High reaction temperature.- Inappropriate nitrating agent or solvent. | - Perform the reaction at a lower temperature (e.g., 0-5 °C).- Experiment with different nitrating systems (e.g., HNO₃ in acetic anhydride).- Consider using fluorinated alcohols as solvents to improve regioselectivity.[1] |
| Presence of Dinitrated Byproducts | - Reaction time is too long.- Excess of nitrating agent.- High reaction temperature. | - Carefully monitor the reaction and stop it once the desired product is formed.- Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature. |
| Difficulty in Isolating the Product | - Product is soluble in the reaction mixture.- Formation of a stable salt. | - After quenching the reaction with ice water, adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation.- If a salt has formed, carefully neutralize the solution to precipitate the free acid. |
| Dark-colored Reaction Mixture | - Formation of colored impurities from oxidative processes. | - Ensure high purity of starting materials.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen).- The colored impurities can often be removed during recrystallization. |
Guide 2: Troubleshooting the Hydrolysis of 4-nitro-1H-pyrazole-3-carbonitrile
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Hydrolysis | - Insufficient reaction time or temperature.- The nitrile is resistant to hydrolysis due to the electron-withdrawing nitro group. | - Increase the reaction time and/or temperature. Refluxing is often necessary for nitrile hydrolysis.[5]- Use a stronger acid or base catalyst, or increase its concentration. |
| Formation of Amide Byproduct | - The reaction conditions are not harsh enough to fully hydrolyze the intermediate amide. | - Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the amide to the carboxylic acid.- Note that isolating the amide can be challenging as the conditions for nitrile hydrolysis often also hydrolyze the amide.[6] |
| Degradation of the Product | - The nitro group may be susceptible to side reactions under strong acidic or basic conditions at high temperatures. | - Attempt the hydrolysis under milder conditions for a longer period.- Consider enzymatic hydrolysis as a milder alternative. Nitrilases can directly hydrolyze nitriles to carboxylic acids, though their activity can be affected by electron-withdrawing groups.[7] |
| Difficulty in Product Isolation | - The product may remain in solution as a salt (carboxylate). | - After the reaction, carefully acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Ensure the pH is well below the pKa of the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
Materials:
-
1H-pyrazole-3-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-pyrazole-3-carboxylic acid to the cold sulfuric acid with stirring until it is completely dissolved.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1H-pyrazole-3-carboxylic acid while maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (this may require optimization, e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).
Protocol 2: Synthesis of this compound via Hydrolysis
Materials:
-
4-nitro-1H-pyrazole-3-carbonitrile
-
Concentrated Hydrochloric Acid or Sodium Hydroxide solution
-
Deionized Water
Procedure (Acid Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, add 4-nitro-1H-pyrazole-3-carbonitrile and a solution of concentrated hydrochloric acid in water (e.g., 6 M HCl).
-
Heat the mixture to reflux and maintain reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, carefully neutralize the solution to its isoelectric point to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Effect of Reaction Parameters on the Nitration of Pyrazole Derivatives (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Nitrating Agent | HNO₃/H₂SO₄ | HNO₃/Ac₂O | Fuming HNO₃ | HNO₃/H₂SO₄ often gives higher yields but may require more careful temperature control.[4] |
| Temperature | 0-5 °C | 25 °C (Room Temp) | 50 °C | Lower temperatures generally favor higher regioselectivity and reduce byproduct formation. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times may lead to over-nitration or degradation. Optimization is key. |
| Yield of 4-nitro isomer | High | Moderate | Low | - |
| Purity | High | Moderate | Low | - |
Note: This table presents general trends. Optimal conditions must be determined experimentally for the specific substrate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitration.
Caption: Troubleshooting logic for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Regioselectivity in the Nitration of Substituted Pyrazoles
Welcome to the technical support center for the nitration of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address specific challenges you may encounter during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a mixture of regioisomers during the nitration of my substituted pyrazole. What factors influence the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge in the electrophilic nitration of substituted pyrazoles. The position of nitration (typically C4, but also C3 or C5) is highly dependent on a combination of electronic and steric factors, as well as the reaction conditions.
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Electronic Effects of Substituents: The nature of the substituent(s) on the pyrazole ring is the primary determinant of regioselectivity.
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Electron-Donating Groups (EDGs) like alkyl and alkoxy groups activate the pyrazole ring towards electrophilic substitution. They generally direct nitration to the C4 position. However, if the C4 position is blocked, substitution may occur at the C5 position.
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Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or ester groups deactivate the ring.[1][2] Nitration of pyrazoles with strong EWGs often requires harsher conditions.[1] The directing effect of EWGs can be more complex, but they generally favor nitration at the C4 position if it is unsubstituted.
-
-
Steric Hindrance: Bulky substituents at positions C3 or C5 can sterically hinder the approach of the nitrating agent to adjacent positions, thereby favoring substitution at the more accessible C4 position.[3]
-
Reaction Conditions: The choice of nitrating agent and reaction medium plays a crucial role.
-
Nitrating Agent: Common nitrating agents include mixed acids (HNO₃/H₂SO₄), fuming nitric acid, or acetyl nitrate.[4][5][6] The reactivity of the nitronium ion (NO₂⁺) generator can influence selectivity.
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Acidity of the Medium: In strongly acidic media, the pyrazole ring can be protonated at the pyridine-like nitrogen (N2).[3][7] This protonation deactivates the ring and can alter the directing effects of the substituents. For instance, nitration of 1-phenylpyrazole with mixed acids leads to nitration on the phenyl ring, whereas using acetyl nitrate favors substitution at the C4 position of the pyrazole ring.[7]
-
Q2: My nitration reaction is resulting in very low yields. How can I improve the outcome?
A2: Low yields in pyrazole nitration can stem from several factors, including incomplete reaction, degradation of starting material or product, and formation of side products.
-
Sub-optimal Reaction Conditions:
-
Temperature: Nitration is an exothermic process. Insufficient cooling can lead to side reactions and degradation. Conversely, a temperature that is too low may result in an incomplete reaction. Optimization is key; for example, a one-pot, two-step method for synthesizing 4-nitropyrazole found an optimal temperature of 50°C for 1.5 hours to achieve an 85% yield.[4]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of dinitrated or other decomposition products.[4]
-
-
Inappropriate Nitrating Agent: The choice of nitrating agent should be matched to the reactivity of your substituted pyrazole.
-
For activated pyrazoles (with EDGs), milder conditions such as nitric acid in acetic anhydride might be sufficient.
-
For deactivated pyrazoles (with EWGs), stronger conditions like a mixture of fuming nitric acid and fuming sulfuric acid may be necessary.[4]
-
-
Starting Material Quality: Ensure the purity of your starting pyrazole. Impurities can interfere with the reaction and lead to undesired byproducts.
-
Work-up Procedure: Products may be lost during the work-up. Quenching the reaction mixture by pouring it onto ice is common, but the resulting precipitate needs to be carefully collected and purified.[8] If the product does not precipitate, extraction with an appropriate organic solvent is required.
Q3: I am observing dinitration and other side products. How can I achieve mono-nitration selectively?
A3: The formation of dinitrated or other side products is typically a result of the reaction conditions being too harsh for the substrate.
-
Control of Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a large excess of the nitrating agent can promote multiple nitrations. Start with 1.0 to 1.2 equivalents of the nitrating agent and adjust as needed based on reaction monitoring.
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for mono-nitration by reducing the overall reaction rate and minimizing over-reaction.
-
Gradual Addition: Add the nitrating agent slowly and in portions to the solution of the pyrazole, while maintaining a low temperature. This helps to control the reaction exotherm and maintain a low concentration of the nitrating agent at any given time.
-
Deactivation by the First Nitro Group: The introduction of the first nitro group deactivates the ring, making the second nitration more difficult.[8] However, if the ring is highly activated by other substituents, dinitration can still occur under forcing conditions.
Data Presentation: Regioselectivity in Pyrazole Nitration
The following table summarizes the outcomes of nitration for pyrazole under different conditions to yield 4-nitropyrazole.
| Starting Material | Nitrating Agent/Conditions | Product(s) | Yield | Reference |
| Pyrazole | HNO₃ / H₂SO₄, 90°C, 6h | 4-Nitropyrazole | 56% | [4] |
| N-Nitropyrazole | Concentrated H₂SO₄, 90°C, 24h | 4-Nitropyrazole | - | [4] |
| 4-Iodopyrazole | Fuming HNO₃, Zeolite/Silica, THF | 4-Nitropyrazole | - | [4][5] |
| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%), 50°C, 1.5h | 4-Nitropyrazole | 85% | [4] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole [4]
This one-pot, two-step method provides an improved yield for the synthesis of 4-nitropyrazole.
-
Preparation of Pyrazole Sulfate: In a reaction vessel, pyrazole is reacted with concentrated sulfuric acid.
-
Nitration: A mixture of 98% fuming nitric acid and 20% fuming sulfuric acid is used as the nitrating agent. The optimal molar ratio of reagents is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
-
Reaction Conditions: The reaction is maintained at a temperature of 50°C for 1.5 hours.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice to precipitate the product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Protocol 2: General Procedure for N-Nitration of Pyrazoles [1][2]
This protocol is for the synthesis of N-nitropyrazoles, which can be used as nitrating agents themselves or rearranged to C-nitropyrazoles.
-
Reaction Setup: A 250 mL sealed tube equipped with a magnetic stir bar is charged with the substituted pyrazole (3.0 mmol, 1.0 equiv), tert-butyl nitrite (TBN) (0.31 g, 3.0 mmol, 1.0 equiv), ceric ammonium nitrate (CAN) (3.2 g, 6.0 mmol, 2.0 equiv), and acetonitrile (20.0 mL) under an oxygen atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for approximately 16 hours (monitored by TLC).
-
Work-up: After completion, the mixture is cooled to room temperature and filtered through a thin pad of Celite, eluting with ethyl acetate. The combined filtrate is concentrated in vacuo to yield the crude product, which can be further purified by column chromatography.
Visualizations
Caption: Directing effects of substituents on the regioselectivity of pyrazole nitration.
Caption: A general experimental workflow for the nitration of substituted pyrazoles.
Caption: A decision tree for troubleshooting unexpected outcomes in pyrazole nitration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. reddit.com [reddit.com]
Technical Support Center: 4-Nitro-1H-pyrazole-3-carboxylic Acid
This technical support center provides guidance on the stability and storage of 4-Nitro-1H-pyrazole-3-carboxylic acid to researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets and general chemical knowledge. It is intended as a guide and should be supplemented with in-house stability studies for specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Several suppliers recommend specific temperature ranges, which should be followed as indicated on the product's certificate of analysis. To prevent degradation, the compound should be protected from light and moisture.
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions. It is also advisable to avoid contact with strong bases, as this could lead to salt formation and potentially affect the compound's stability.
Q4: What are the expected decomposition products of this compound?
A4: Thermal decomposition can lead to the release of irritating gases and vapors.[1] The primary hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] The specific degradation products under other conditions (e.g., hydrolysis, photolysis) would need to be identified through experimental studies.
Q5: How can I tell if my sample of this compound has degraded?
A5: Visual inspection can be a preliminary indicator of degradation. Signs of degradation for solid compounds can include a change in color (e.g., darkening), a change in texture (e.g., clumping), or the appearance of an unusual odor. For solutions, discoloration or the formation of precipitates may indicate degradation. However, these signs are not definitive. Chemical analysis, such as HPLC, is required to confirm the purity and identify any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation | 1. Verify the storage conditions of your compound. 2. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, unopened sample for your experiments. |
| Change in physical appearance of the solid | Improper storage (exposure to light, moisture, or heat) | 1. Review your storage procedures and ensure they align with the recommended guidelines. 2. Consider performing a loss on drying experiment to check for moisture content. 3. Confirm the compound's identity and purity via analytical methods before use. |
| Discoloration of the compound in solution | Instability in the chosen solvent or pH, or exposure to light | 1. Prepare fresh solutions for each experiment. 2. Investigate the stability of the compound in the specific solvent and at the experimental pH. Consider using a different solvent system if necessary. 3. Protect the solution from light during storage and experiments. |
Stability and Storage Data Summary
The following table summarizes the general stability and storage information for this compound based on available data. Users should generate their own data for specific formulations and storage conditions.
| Parameter | Recommendation/Information | Source |
| Storage Temperature | Room Temperature (some suppliers recommend 2-8°C or 10-25°C) | [2][3] |
| Light Sensitivity | Assumed to be light-sensitive. Store in the dark. | General knowledge for nitroaromatics |
| Hygroscopicity | Potential for moisture sensitivity. Store in a dry environment. | [4] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Thermal Stability | Decomposes at high temperatures (Melting point: 223-225°C with decomposition). | [5] |
| Hazardous Decomposition Products | CO, CO2, NOx | [1] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a defined period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified duration.
-
Also, expose a solution of the compound to a high temperature (e.g., 60°C).
-
At various time points, sample the solid or solution, dissolve/dilute with the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Decision logic for proper storage and handling.
References
handling and safety precautions for 4-Nitro-1H-pyrazole-3-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-Nitro-1H-pyrazole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical compound with the molecular formula C4H3N3O4.[1][2] According to safety data sheets, it is considered hazardous. The primary hazards include:
-
Serious eye irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory irritation: May cause respiratory irritation.[3][5][6]
-
Harmful if swallowed. [7]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To ensure personal safety, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][7]
-
Hand Protection: Wear compatible chemical-resistant gloves.[7][8] It is important to use the proper glove removal technique to avoid skin contact.[8]
-
Body Protection: Wear protective clothing to prevent skin exposure.[4][7]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9]
Q3: How should I store this compound?
Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[4][8] Keep it away from incompatible substances such as strong oxidizing agents and sources of ignition.[8] The storage area should be locked up.[3]
Q4: What should I do in case of a spill?
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.[8]
-
Remove all sources of ignition.[8]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[8]
-
For dry spills, sweep up the material and place it into a suitable, labeled disposal container, avoiding dust formation.[3][9]
-
Prevent the spill from entering drains or waterways.[8]
-
Clean the affected area thoroughly.
Q5: How do I properly dispose of this compound waste?
Dispose of contents and containers in accordance with local, regional, and national regulations.[3][7] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Always consult with a licensed professional waste disposal service.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Eye or Skin Irritation | Direct contact with the compound. | Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[8] Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse.[3] |
| Inhalation of Dust | Inadequate ventilation or improper handling leading to dust generation. | Move the affected person to fresh air. If breathing is difficult, give oxygen.[4][8] Seek medical attention if you feel unwell.[3] |
| Accidental Ingestion | Poor laboratory hygiene (e.g., not washing hands, eating/drinking in the lab). | Do NOT induce vomiting.[3] Rinse mouth with water.[8] Call a poison center or doctor if you feel unwell.[7] |
| Compound Degradation | Improper storage (e.g., exposure to heat, light, or incompatible materials). | Ensure the compound is stored in a tightly sealed container in a cool, dry, dark, and well-ventilated place, away from incompatible substances.[8][10] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H3N3O4 | [1][2][11][12] |
| Molecular Weight | 157.09 g/mol | [1] |
| Melting Point | 206 - 208 °C | [10] |
| 223-225 °C (dec.) | [1] | |
| Boiling Point | 509.6 ± 35.0 °C at 760 mmHg | [10] |
| Density | 1.8 ± 0.1 g/cm³ | [10] |
| Storage Temperature | Room Temperature | [10] |
Experimental Protocols
Protocol: Safe Handling and Use in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound during a typical laboratory experiment, such as weighing and dissolving for a reaction.
1. Preparation and Precautionary Measures:
- Ensure a safety shower and eyewash station are readily accessible and operational.[3]
- Work in a well-ventilated area, preferably within a chemical fume hood.[3][8]
- Remove all potential ignition sources from the work area.[8]
- Don the required Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves, and a lab coat.[3][8]
2. Weighing the Compound:
- Minimize dust generation during handling.[8]
- Use a spatula to carefully transfer the desired amount of the solid compound from its storage container onto weighing paper or into a weighing boat on a calibrated analytical balance.
- Close the storage container tightly immediately after use.[8]
3. Dissolution:
- Add the weighed compound to the reaction vessel containing the appropriate solvent.
- If necessary, stir the mixture to facilitate dissolution.
- Wash any residual compound from the weighing paper/boat into the vessel with a small amount of the solvent.
4. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[3][8]
- Clean all contaminated surfaces and equipment.
- Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste according to institutional and local guidelines.[3]
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. This compound [oakwoodchemical.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. biosynth.com [biosynth.com]
- 8. afgsci.com [afgsci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. biosynce.com [biosynce.com]
- 11. This compound | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. H26224.09 [thermofisher.com]
Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scaled-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound on a larger scale?
A1: The most prevalent and scalable method is the direct nitration of a pyrazole-3-carboxylic acid precursor. This typically involves using a mixture of nitric acid and sulfuric acid as the nitrating agent.[1] The pyrazole ring is generally stable under these conditions, and the substitution occurs preferentially at the 4-position.[2][3]
Q2: Are there alternative synthesis routes to consider?
A2: Yes, alternative routes exist, although they may be less direct for this specific molecule. One approach involves the construction of the nitrated pyrazole ring from acyclic precursors. Another method could be the synthesis of a related pyrazole derivative, such as 4-Nitro-1H-pyrazole-3-carbonitrile, which can then be hydrolyzed to the carboxylic acid.[4] However, for large-scale production, direct nitration of the parent carboxylic acid is often more efficient.
Q3: What are the critical safety precautions to take during the nitration process at scale?
A3: Nitration reactions are highly exothermic and require strict safety protocols, especially during scale-up. Key precautions include:
-
Controlled Reagent Addition: The nitrating agent (e.g., fuming nitric acid/sulfuric acid mixture) must be added slowly and portion-wise to the substrate solution while carefully monitoring the internal temperature.[1][5]
-
Efficient Cooling: A robust cooling system is essential to maintain the desired reaction temperature and prevent thermal runaway.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent side reactions with atmospheric moisture and oxygen.[5]
-
Quenching: The reaction mixture should be quenched by carefully adding it to a large volume of ice and water to precipitate the product and dilute the strong acids.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of this compound | - Incomplete nitration reaction.- Over-nitration or side product formation.- Product loss during workup and purification. | - Optimize reaction conditions: Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC or LC-MS.[1][6]- Control stoichiometry: Ensure the correct molar ratio of the nitrating agent to the substrate.[1]- Improve workup: Ensure complete precipitation of the product during quenching. Wash the crude product with cold water to remove residual acids without dissolving the product. |
| Formation of Impurities or Side Products | - Reaction temperature is too high, leading to degradation or multiple nitrations.- Presence of impurities in the starting material. | - Strict temperature control: Maintain the recommended reaction temperature using an efficient cooling system.[6]- Use pure starting materials: Ensure the purity of the pyrazole-3-carboxylic acid precursor before starting the reaction. |
| Difficulty in Isolating the Product | - The product may be partially soluble in the acidic workup solution.- The precipitate is too fine and difficult to filter. | - Adjust pH: After quenching, carefully neutralize the solution to the isoelectric point of the carboxylic acid to maximize precipitation.- Improve filtration: Use a suitable filter medium and consider allowing the precipitate to age in the cold to increase particle size. |
| Inconsistent Results at Larger Scales | - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized "hot spots" and side reactions. | - Ensure adequate mixing: Use an appropriate overhead stirrer to ensure homogenous mixing throughout the reaction vessel.[5]- Controlled addition of reagents: Add the nitrating agent subsurface to improve dispersion and heat exchange. |
Experimental Protocols
Protocol 1: Nitration of Pyrazole-3-carboxylic Acid
This protocol is a general guideline for the nitration of pyrazole-3-carboxylic acid. Optimization may be required based on the scale and available equipment.
-
Preparation of the Nitrating Mixture: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 20% fuming sulfuric acid.[1] Cool the flask in an ice-water bath. Slowly add fuming nitric acid via the dropping funnel while maintaining the temperature between 0-10°C.[1]
-
Reaction Setup: In a separate reactor, add pyrazole-3-carboxylic acid and concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and formation of the pyrazole sulfate salt.[1]
-
Nitration: Cool the reactor with the pyrazole solution in an ice-water bath. Slowly add the prepared nitrating mixture dropwise, ensuring the internal temperature does not exceed the optimized temperature (e.g., 50°C, but this should be determined through optimization studies).[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for a specified time (e.g., 1.5 hours).[1] Monitor the reaction progress using TLC or LC-MS.
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.[1] A white solid should precipitate.
-
Purification: Filter the precipitate and wash it thoroughly with ice-cold water to remove residual acids. Dry the product under a vacuum.[1] Recrystallization from a suitable solvent system (e.g., ethyl ether/hexane) can be performed for further purification.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Pyrazole | [1] |
| Nitrating Agent | Fuming Nitric Acid / Fuming Sulfuric Acid | [1] |
| Molar Ratio (HNO₃:H₂SO₄(fuming):H₂SO₄(conc):pyrazole) | 1.5 : 3 : 2.1 : 1 | [1] |
| Reaction Temperature | 50°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 85% | [1] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating Pyrazole Chemistry
Welcome to the Technical Support Center for Pyrazole Chemistry, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in the synthesis, purification, and characterization of pyrazole derivatives.
Section 1: Synthesis of Pyrazoles
The synthesis of pyrazoles, while versatile, can present several challenges, from achieving desired regioselectivity to maximizing yield. This section addresses the most common issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1]
Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups and the reaction conditions.[1]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[2][3]
-
pH Control: Adjusting the reaction's pH can influence which carbonyl group the hydrazine initially attacks. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can be critical in directing the reaction towards a specific regioisomer.[4]
Q3: The yield of my pyrazole synthesis is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from incomplete reactions, side reactions, or product degradation.[4]
Troubleshooting Low Yields:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. If the reaction is stalling, consider increasing the reaction time or temperature.[4] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[4]
-
Side Reactions: The formation of byproducts, such as hydroxylpyrazolidine intermediates in the Knorr synthesis, can reduce the yield.[4] Carefully controlling the stoichiometry of your reactants can minimize these side reactions.[4]
-
Product Degradation: If your synthesized pyrazole is unstable under the reaction or workup conditions, consider using milder catalysts or running the reaction at a lower temperature.[4]
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor by TLC/LC-MS.[4] |
| Poor quality of starting materials. | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine.[1] | |
| Formation of stable intermediates. | Adjust reaction conditions (e.g., increase temperature, add a dehydrating agent).[1] | |
| Mixture of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls. | Optimize solvent (consider fluorinated alcohols) and pH to favor one isomer.[1][2][3] |
| Unexpected Side Products | Incorrect stoichiometry. | Carefully control the ratio of reactants.[4] |
| Reaction conditions favoring side pathways. | Experiment with different solvents and temperatures.[4] | |
| Product Instability | Harsh reaction or workup conditions. | Use milder catalysts, lower temperatures, and ensure a non-degrading workup procedure.[4] |
| Ring-opening of the pyrazole. | Carefully control temperature and consider alternative synthetic routes for highly reactive functional groups.[1] |
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the Knorr pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or TFE for improved regioselectivity)
-
Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄), if necessary.
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be needed to liberate the free hydrazine.
-
If required, add the acid catalyst dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Data Presentation: Solvent Effect on Regioselectivity
The choice of solvent can significantly impact the ratio of regioisomers formed. The following table illustrates this effect for a representative reaction between an unsymmetrical 1,3-diketone and methylhydrazine.
| Solvent | Ratio of Regioisomer A : Regioisomer B | Reference |
| Ethanol | 55 : 45 | [2][3] |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | [2][3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95 : 5 | [2][3] |
Note: Ratios are illustrative and can vary based on the specific substrates used.
Mandatory Visualizations: Synthesis Workflows
Caption: A logical workflow for troubleshooting low pyrazole yield.
Section 2: Purification of Pyrazoles
Purification of pyrazole derivatives can be challenging due to their polarity and potential for forming closely related isomers or byproducts.
Frequently Asked Questions (FAQs) - Purification
Q1: What are the best methods for purifying pyrazole compounds?
A1: Recrystallization and column chromatography are the most common methods. The choice depends on the nature of the impurities and the physical properties of the pyrazole.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal solvent should dissolve your pyrazole compound at high temperatures but not at low temperatures, while impurities should remain soluble at low temperatures. Common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[5]
Q3: I'm having trouble separating regioisomers by column chromatography. What can I do?
A3: Separating regioisomers can be difficult due to their similar polarities.
-
Optimize the Mobile Phase: A systematic trial of different solvent systems with varying polarities is crucial.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, or using deactivated silica gel.
-
Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective, albeit sometimes tedious, alternative.[5]
Troubleshooting Guide: Purification
| Issue | Potential Cause | Recommended Action |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is too concentrated. | Add more hot solvent. | |
| Poor recovery from recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[5] |
| The solution was not cooled sufficiently. | Ensure the solution is thoroughly cooled, using an ice bath if necessary.[5] | |
| Colored impurities remain after recrystallization | Highly colored byproducts are present. | Treat the hot solution with a small amount of activated charcoal before filtering.[5] |
| Compound sticks to the silica gel column | The pyrazole is too polar or basic. | Deactivate the silica gel with triethylamine or use a different stationary phase like neutral alumina. |
Section 3: Characterization of Pyrazoles
Accurate characterization is essential to confirm the structure and purity of your synthesized pyrazoles.
Frequently Asked Questions (FAQs) - Characterization
Q1: In the ¹H NMR spectrum of my pyrazole, the N-H proton signal is broad or absent. Why is this?
A1: This is a common observation for pyrazoles and is typically due to rapid proton exchange between the two nitrogen atoms of the pyrazole ring (prototropic tautomerism).[6] This exchange can broaden the signal or even make it disappear. Running the spectrum in aprotic solvents like DMSO-d₆ can sometimes sharpen the signal. A D₂O exchange experiment will confirm the presence of an N-H proton, as the signal will disappear.[6]
Q2: My ¹H NMR spectrum shows fewer aromatic signals than expected for an unsymmetrically substituted pyrazole. What is happening?
A2: Rapid tautomeric exchange can make the C3 and C5 positions of the pyrazole ring (and their attached protons) chemically equivalent on the NMR timescale, leading to fewer signals than anticipated.[6]
Q3: How can I distinguish between N-alkylation at the N1 and N2 positions of the pyrazole ring?
A3: The regiochemistry of N-alkylation can be determined by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to the position of the alkyl group.
-
NOESY/ROESY NMR: These 2D NMR experiments can show through-space correlations between the protons of the alkyl group and the protons on the pyrazole ring, helping to establish their proximity.
-
X-ray Crystallography: This provides unambiguous structural determination if a suitable crystal can be obtained.
Mandatory Visualization: Factors Influencing Regioselectivity
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Nitro-1H-pyrazole-3-carboxylic Acid and its 5-Nitro Isomer
A detailed examination of the biological profiles of 4-nitro-1H-pyrazole-3-carboxylic acid and its regioisomer, 5-nitro-1H-pyrazole-3-carboxylic acid, reveals a landscape ripe for further investigation. While the broader class of pyrazole-containing compounds is well-recognized for a wide spectrum of pharmacological activities, a direct, head-to-head comparative study of these two specific nitro-isomers remains conspicuously absent in the current scientific literature. This guide, therefore, aims to synthesize the available information on each isomer and provide a framework for understanding their potential therapeutic applications based on the activities of structurally related pyrazole derivatives.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the electronic and steric properties of the parent pyrazole-3-carboxylic acid, thereby influencing its interaction with biological targets. The specific positioning of this nitro group—at the 4- or 5-position of the pyrazole ring—can lead to distinct pharmacological profiles.
Overview of Biological Activities
While direct comparative data is unavailable, the existing literature on pyrazole derivatives allows for an inferred understanding of the potential activities of the 4-nitro and 5-nitro isomers.
| Biological Activity | This compound (Inferred) | 5-Nitro-1H-pyrazole-3-carboxylic Acid (Inferred) |
| Antimicrobial | Potential activity against a range of bacteria and fungi. The nitro group may contribute to the antimicrobial mechanism. | Likely to possess antimicrobial properties, with the position of the nitro group potentially influencing the spectrum and potency of activity. |
| Anti-inflammatory | May exhibit anti-inflammatory effects, possibly through the inhibition of inflammatory mediators. | Expected to have anti-inflammatory potential, a common feature of pyrazole carboxylic acid derivatives. |
| Anticancer | Derivatives have shown potent activity against acute myeloid leukemia, suggesting the core scaffold is a valuable starting point for anticancer drug design. | The pyrazole nucleus is a key component of many anticancer agents; this isomer is a candidate for similar applications. |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and its 5-nitro isomer are not explicitly available in the reviewed literature. However, based on studies of similar pyrazole derivatives, the following standard assays would be appropriate for their comparative evaluation.
Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C or 28°C, respectively. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated for 18-24 hours at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)
Objective: To evaluate the in vivo anti-inflammatory activity of the compounds.
Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by this compound and its 5-nitro isomer have not been elucidated. However, based on the known mechanisms of other pyrazole-based anti-inflammatory and anticancer agents, several pathways are plausible targets.
Caption: Plausible signaling pathways potentially modulated by nitropyrazole isomers.
The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of these compounds.
Caption: General workflow for the biological evaluation of nitropyrazole isomers.
Conclusion and Future Directions
Structure-Activity Relationship of Nitro-Substituted Pyrazole Carboxylic Acids: A Comparative Guide
For researchers and scientists engaged in drug discovery, understanding the structure-activity relationship (SAR) of a compound class is paramount. This guide provides a comparative analysis of nitro-substituted pyrazole carboxylic acids, focusing on their antimicrobial and anti-inflammatory activities. By examining the impact of substituent modifications on biological efficacy, this document aims to inform the rational design of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
Table 1: Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound ID | R1 | R2 | R3 | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
| 1a | H | H | -CHO | >100 | >100 | [1] |
| 1b | Phenyl | H | -CHO | 50 | 25 | [1] |
| 1c | H | 5-(4-nitrophenyl)-2-furyl | -CHO | 25 | 12.5 | [1] |
| 1d | Phenyl | 5-(4-nitrophenyl)-2-furyl | -CHO | 12.5 | 6.25 | [1] |
| 2a | H | -CH=C(CN)₂ | 5-(4-nitrophenyl)-2-furyl | 12.5 | 6.25 | [1] |
| 2b | Phenyl | -CH=C(CN)₂ | 5-(4-nitrophenyl)-2-furyl | 6.25 | 3.125 | [1] |
| 3 | -H | 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl | -C(=N-NH-C₆H₄-CH₃)-H | 62.5-125 | 62.5-125 | [2] |
| 4 | -H | -OH | -(4-nitrophenyl)methyl-hydrazinecarboxamide | - | - | [3] |
Note: The anti-inflammatory activity for compound 4 was reported to be better than the standard drug, diclofenac sodium, in a carrageenan-induced paw edema model, but quantitative IC50 values were not provided.[3]
From the data in Table 1, several SAR trends can be inferred:
-
Impact of the Nitro Group: The presence of a 4-nitrophenyl substituent (compounds 1c , 1d , 2a , 2b ) significantly enhances antimicrobial activity against both S. aureus and E. coli compared to the unsubstituted analogue (1a ).
-
Influence of Phenyl Substitution at N1: A phenyl group at the R1 position (compounds 1b , 1d , 2b ) generally leads to increased potency compared to the corresponding N-unsubstituted pyrazoles (1a , 1c , 2a ).
-
Effect of the Carboxylic Acid Surrogate: While not carboxylic acids themselves, the aldehyde and its derivatives in these series act as precursors or bioisosteres. The conversion of the aldehyde in compounds 1c and 1d to the malononitrile derivative in 2a and 2b further boosts antimicrobial efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method [4][5]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Media and Inoculum: Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes. A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in sterile saline or broth.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of the MHA plate, rotating the plate approximately 60 degrees between streaks to ensure uniform coverage. The plate is allowed to dry for a few minutes.
-
Well Preparation and Sample Application: A sterile cork borer (e.g., 6 mm in diameter) is used to create wells in the agar. A defined volume (e.g., 100 µL) of the test compound at various concentrations (prepared by serial dilution in a suitable solvent like DMSO) is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The MIC is determined as the lowest concentration of the compound that produces a clear zone of inhibition.
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats [6][7]
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Preparation: Male Wistar rats (or a similar strain) weighing 150-200g are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin at 10 mg/kg).
-
Induction of Inflammation: One hour after the administration of the test compound, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for the evaluation of nitro-substituted pyrazole carboxylic acids.
Caption: General Structure-Activity Relationship Trends.
Caption: Experimental Workflow for SAR Studies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3][4][5] This guide provides a comparative study of the antibacterial spectrum of various pyrazole derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development.
Comparative Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for comparison. The data presented below, compiled from various studies, highlights the varied potency of different pyrazole scaffolds.
Gram-Positive Bacteria
| Pyrazole Derivative Class | Test Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole-Thiazole Hybrids | Staphylococcus aureus | 1.9 - 3.9 | - | - |
| Methicillin-resistant S. aureus (MRSA) | <0.2 (MBC) | Vancomycin | >0.5 | |
| Pyrazole-Ciprofloxacin Hybrids | Staphylococcus aureus | 0.125 - 0.5 | Ciprofloxacin | 0.125 |
| Indazoles & Pyrazolines | Staphylococcus aureus (MDR) | 4 | - | - |
| Enterococcus faecalis | 128 | - | - | |
| Naphthyl-substituted Pyrazole-derived Hydrazones | Staphylococcus aureus | 0.78 - 1.56 | - | - |
| Pyrazole Schiff Bases | Staphylococcus aureus | 0.97 - 62.5 | Tetracycline | 15.62 - 62.5 |
| Aza-indole-derived Pyrazoles | Staphylococcus aureus | 0.97 - 62.5 | Tetracycline | - |
Gram-Negative Bacteria
| Pyrazole Derivative Class | Test Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imidazo-pyridine substituted Pyrazoles | Escherichia coli | <1 (MBC) | Ciprofloxacin | - |
| Klebsiella pneumoniae | <1 (MBC) | Ciprofloxacin | - | |
| Pseudomonas aeruginosa | <1 (MBC) | Ciprofloxacin | - | |
| Salmonella typhimurium | <1 (MBC) | Ciprofloxacin | - | |
| Pyrazole-Ciprofloxacin Hybrids | Pseudomonas aeruginosa | 2 | Ciprofloxacin | - |
| Naphthyl-substituted Pyrazole-derived Hydrazones | Acinetobacter baumannii | 0.78 - 1.56 | - | - |
| Aza-indole-derived Pyrazoles | Escherichia coli (MDR) | 0.97 - 62.5 | Tetracycline | - |
| Pseudomonas aeruginosa (MDR) | 0.97 - 62.5 | Tetracycline | - | |
| Pyrazole Schiff Bases | Escherichia coli | 0.97 - 62.5 | Tetracycline | 15.62 - 62.5 |
| Substituted Pyrazoles (Microwave-assisted synthesis) | Pseudomonas aeruginosa | Zone of Inhibition >10mm | Amoxicillin | Zone of Inhibition 10mm |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of pyrazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution method to determine MIC.
Agar Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Workflow for Agar Disk Diffusion
Caption: Workflow for the agar disk diffusion susceptibility test.
Mechanism of Action: A Glimpse into Pyrazole's Antibacterial Strategy
Several studies have investigated the mechanism of action of antibacterial pyrazole derivatives, with a significant number pointing towards the inhibition of DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Proposed Signaling Pathway: Inhibition of DNA Gyrase
Caption: Proposed mechanism of action of certain pyrazole derivatives.
Conclusion
The collective evidence strongly supports the potential of pyrazole derivatives as a versatile scaffold for the development of new antibacterial agents.[8] Different substitutions on the pyrazole ring system have yielded compounds with potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[6][9] Notably, the hybridization of the pyrazole moiety with other pharmacophores, such as ciprofloxacin and thiazole, has proven to be a successful strategy for enhancing antibacterial potency.[7][10] The inhibition of essential bacterial enzymes like DNA gyrase represents a key mechanistic pathway that can be further exploited for rational drug design.[6] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to pave the way for their clinical development.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-Nitro-1H-pyrazole-3-carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers and drug development professionals, the quest for novel enzyme inhibitors is a continuous endeavor. Among the myriad of scaffolds explored, 4-Nitro-1H-pyrazole-3-carboxylic acid and its derivatives have emerged as a promising class of compounds exhibiting inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of their performance, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
This document synthesizes findings on the inhibitory effects of this compound derivatives against key enzyme targets, including Carbonic Anhydrases (CAs), Dihydrofolate Reductase (DHFR), Xanthine Oxidase (XO), and Fms-like Tyrosine Kinase 3 (FLT3). The inhibitory activities are presented in structured tables for clear comparison, followed by detailed experimental protocols for the cited assays. Furthermore, signaling pathways and experimental workflows are illustrated using diagrams to provide a clear visual representation of the underlying biological processes and experimental designs.
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency of various this compound derivatives against their target enzymes. This data, primarily in the form of IC50 and Ki values, allows for a direct comparison of the efficacy of different structural modifications.
| Derivative/Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Pyrazole derivatives bearing sulphonamide | Dihydrofolate Reductase (DHFR) | 0.09 ± 0.91 | - | [1] |
| Pyrazole derivatives bearing sulphonamide | Dihydrofolate Reductase (DHFR) | 0.11 ± 1.05 | - | [1] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Carbonic Anhydrase IX (hCA IX) | - | 5 - 25 | [2] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Carbonic Anhydrase XII (hCA XII) | - | 4 - 50 | [2] |
| 1-phenyl-pyrazole-4-carboxylic acid derivative (16c) | Xanthine Oxidoreductase (XOR) | 0.0057 | - | [3] |
| 1-phenyl-pyrazole-4-carboxylic acid derivative (16d) | Xanthine Oxidoreductase (XOR) | 0.0057 | - | [3] |
| 1-phenyl-pyrazole-4-carboxylic acid derivative (16f) | Xanthine Oxidoreductase (XOR) | 0.0042 | - | [3] |
| 1H-pyrazole-3-carboxamide derivative (8t) | Fms-like Tyrosine Kinase 3 (FLT3) | 0.000089 | - | [4] |
Table 1: Inhibitory Activity of this compound Derivatives against Various Enzymes. This table presents a summary of the inhibitory concentrations (IC50) and inhibition constants (Ki) of different pyrazole derivatives against their respective enzyme targets. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
-
Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is followed by a pH indicator using a stopped-flow spectrophotometer.
-
Reagents:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII).
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl) at a specific pH.
-
pH indicator (e.g., phenol red).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is used to measure the catalytic activity.[5]
-
The reaction is initiated by rapidly mixing the enzyme solution with the CO₂-saturated solution in the presence or absence of the inhibitor.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rates of the reaction are calculated.
-
The inhibitory activity is determined by comparing the rates in the presence and absence of the test compound. Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[2]
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH.
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored.
-
Reagents:
-
Purified DHFR enzyme.
-
Dihydrofolic acid (DHF) solution.
-
NADPH solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds dissolved in a suitable solvent.
-
-
Procedure:
-
The assay is typically performed in a 96-well microplate.[6]
-
The reaction mixture contains the assay buffer, NADPH, and the test compound at various concentrations.
-
The DHFR enzyme is added to initiate the reaction.
-
The reaction is started by the addition of the substrate, DHF.[7]
-
The decrease in absorbance at 340 nm is measured kinetically over a specific period at a constant temperature (e.g., 22°C).[7]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value is determined from a dose-response curve.
-
Xanthine Oxidase (XO) Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of xanthine oxidase.
-
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Reagents:
-
Xanthine oxidase (XO) enzyme solution.
-
Xanthine solution (substrate).
-
Phosphate buffer (e.g., 70 mM, pH 7.5).[8]
-
Test compounds dissolved in a suitable solvent.
-
-
Procedure:
-
The assay mixture consists of the test solution, phosphate buffer, and the XO enzyme solution.[8]
-
The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).[8]
-
The reaction is initiated by adding the xanthine substrate.
-
The increase in absorbance at 295 nm is recorded over time.[9]
-
The inhibitory activity is expressed as the percentage of inhibition, and the IC50 value is determined from the dose-response curve.
-
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the kinase activity of FLT3.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction using a luminescent signal. The inhibition of FLT3 activity by a test compound results in a decrease in ADP production and, consequently, a lower luminescent signal.
-
Reagents:
-
Recombinant FLT3 enzyme.
-
Substrate (e.g., AXLtide).[4]
-
ATP solution.
-
Kinase buffer.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The test compound, FLT3 enzyme, and substrate are incubated in a 96-well plate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).[4]
-
The ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.
-
The luminescence is measured using a plate-reading luminometer.[4]
-
The IC50 value is determined by plotting the normalized data against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the context of enzyme inhibition, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.
Figure 1: General workflow for enzyme inhibitor screening.
Figure 2: Inhibition of the Purine Metabolism Pathway.
Figure 3: Inhibition of the Folate Synthesis Pathway.
Figure 4: Inhibition of the FLT3 Signaling Pathway.
Figure 5: Inhibition of Carbonic Anhydrase Function.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. revistabionatura.com [revistabionatura.com]
- 9. Screening and Evaluation of Xanthine Oxidase Inhibitors from Gnetum parvifolium in China - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-nitro-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction efficiency, starting material accessibility, and procedural complexity, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Ester Hydrolysis |
| Starting Material | 1H-pyrazole-3-carboxylic acid | Ethyl 4-nitro-1H-pyrazole-3-carboxylate |
| Key Transformation | Electrophilic Nitration | Saponification |
| Reagents | Nitrating agent (e.g., HNO₃/H₂SO₄) | Base (e.g., NaOH, LiOH) or Acid |
| Reported Yield | Variable, potentially moderate to low | High (inferred from high-yield esterification) |
| Reaction Conditions | Harsh, strongly acidic | Mild to moderate |
| Workup/Purification | Neutralization, extraction | Acidification, filtration/extraction |
| Key Advantages | Fewer synthetic steps if starting from the unsubstituted acid | High yield, clean conversion, readily available starting ester |
| Key Disadvantages | Potential for side reactions (N-nitration, over-nitration), regioselectivity issues | Requires an additional step if starting from a simpler pyrazole |
Synthetic Route Analysis
Route 1: Direct Nitration of 1H-pyrazole-3-carboxylic Acid
This approach involves the direct electrophilic nitration of the pyrazole ring at the C4 position. While conceptually straightforward, the direct nitration of pyrazole derivatives can be complex. The pyrazole ring is susceptible to both N-nitration and C-nitration, and the presence of the deactivating carboxylic acid group can hinder the desired C4 nitration, often requiring harsh reaction conditions. Reports on the direct nitration of pyrazole itself show variable yields, ranging from 56% to 85% under optimized conditions.[1] The synthesis of highly nitrated pyrazoles often involves a stepwise approach, highlighting the challenges of controlling regioselectivity.[2]
Route 2: Hydrolysis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate
This route begins with the commercially available or readily synthesized ethyl 4-nitro-1H-pyrazole-3-carboxylate. The key step is the hydrolysis of the ester functional group to the corresponding carboxylic acid. Ester hydrolysis, or saponification, is typically a high-yielding and clean reaction. The reverse reaction, the esterification of this compound, has been reported with near-quantitative yields (98.3-99.8%), which strongly suggests that the hydrolysis equilibrium is also highly favorable.[3] This method offers a more controlled and likely higher-yielding pathway to the final product, bypassing the potential side reactions and regioselectivity issues of direct nitration.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Nitro-1H-pyrazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-Nitro-1H-pyrazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not extensively documented in the public domain, this document outlines common and effective approaches based on established analytical techniques for structurally similar compounds, such as nitroaromatics and pyrazole derivatives. The methodologies and data presented are grounded in established techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and are aligned with the principles of method validation outlined by the International Council for Harmonisation (ICH).
Comparative Data of Analytical Methods
The following table summarizes the typical performance characteristics of analytical methods that can be adapted and validated for the analysis of this compound. These values are representative of what can be expected from well-developed HPLC-UV and GC-MS methods for analogous analytes.[1][2]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.05 µg/mL |
| Specificity | Demonstrated by peak purity and no interference from placebo or degradation products. | Demonstrated by specific mass fragmentation patterns and no interfering peaks at the retention time of the analyte. |
| Robustness | Insensitive to minor changes in mobile phase composition, pH, and column temperature. | Insensitive to minor variations in injection volume, oven temperature ramp rate, and carrier gas flow rate. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on a reversed-phase HPLC separation with UV detection, a widely used technique for the analysis of nitroaromatic compounds.[3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., acetonitrile/water 50:50) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be less than 2.0%.
-
Specificity: Analyze a placebo sample and a sample containing potential impurities to ensure no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a suitable alternative, particularly for impurity profiling. As this compound is a non-volatile carboxylic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Derivatization: Evaporate a known amount of the standard or sample solution to dryness under a stream of nitrogen. Add 100 µL of the derivatization reagent and 100 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes.
-
Calibration Standards: Prepare derivatized calibration standards from a stock solution to cover the desired concentration range.
3. Validation Parameters:
-
Linearity: Analyze the derivatized calibration standards and construct a calibration curve. The correlation coefficient (r²) should be greater than 0.998.
-
Accuracy: Determine the recovery of the analyte from a spiked placebo matrix after derivatization. The mean recovery should be within 97.0 - 103.0%.
-
Precision: Evaluate the repeatability and intermediate precision of the entire analytical procedure, including the derivatization step. The %RSD should be less than 3.0%.
-
Specificity: The mass spectrum of the derivatized analyte provides high specificity. Monitor for characteristic fragment ions to confirm the identity and purity.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ions.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
References
In Vitro Efficacy of 4-Nitro-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various compounds synthesized from 4-Nitro-1H-pyrazole-3-carboxylic acid and its analogs. The data presented herein is collated from multiple studies and aims to offer a comprehensive overview of the therapeutic potential of this class of compounds across different biological targets. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3]
Comparative Analysis of Biological Activities
The following sections summarize the quantitative data from in vitro studies on various derivatives. The data is organized by the type of biological activity evaluated.
Anticancer Activity
Derivatives of pyrazole-3-carboxamide have been extensively investigated for their potential as anticancer agents.[4][5][6] These compounds have shown potent inhibitory activity against various cancer cell lines and protein kinases.
A series of 1H-pyrazole-3-carboxamide derivatives were designed and synthesized, with compound 8t demonstrating significant potency against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4).[4] Another study focused on pyrazole-thiadiazole derivatives as potential EGFR inhibitors, with several compounds showing notable activity against the A549 lung cancer cell line.[7] Furthermore, some pyrazole derivatives have been shown to interact with DNA, suggesting a different mechanism of anticancer action.[6]
| Compound/Derivative Class | Target Cell Line/Enzyme | IC50/Activity | Reference |
| Compound 8t | FLT3 | 0.089 nM | [4] |
| CDK2 | 0.719 nM | [4] | |
| CDK4 | 0.770 nM | [4] | |
| FN-1501 (Reference) | FLT3 | 2.33 nM | [4] |
| CDK2 | 1.02 nM | [4] | |
| CDK4 | 0.39 nM | [4] | |
| Compound 6d | A549 (Lung Cancer) | 5.176 ± 0.164 µM | [7] |
| Compound 6g | A549 (Lung Cancer) | 1.537 ± 0.097 µM | [7] |
| Compound 6j | A549 (Lung Cancer) | 8.493 ± 0.667 µM | [7] |
| Pym-5 | DNA Binding Affinity (K) | 1.06 × 10^5 M^-1 | [6] |
| Pyrazole Derivatives | Various Cancer Cell Lines | Significant Cytotoxicity | [5][8] |
| Pyrazole-3(5)-carboxylic acid derivatives | HL-60, HeLa, Raji, MCF7, MDA-MB-231 | Promising Anticancer Activity | [9] |
Antimicrobial Activity
Pyrazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[1][3][10][11] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
New functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and C. albicans, showing pronounced effects.[10] Another study reported the synthesis of pyrazole-based thiazole derivatives with remarkable antibacterial and antifungal activity against a panel of Gram-positive and Gram-negative bacteria and fungi.[1]
| Compound/Derivative Class | Target Microorganism | MIC/Activity | Reference |
| 4-functional pyrazole derivatives | S. aureus ATCC 25923 | Pronounced Effect | [10] |
| E. coli ATCC 25922 | Pronounced Effect | [10] | |
| C. albicans ATCC 885-653 | Pronounced Effect | [10] | |
| Nitro pyrazole based thiazole derivative (40) | Streptococcus pyogenes | Remarkable Activity | [1] |
| Staphylococcus aureus | Remarkable Activity | [1] | |
| Pseudomonas aeruginosa | Remarkable Activity | [1] | |
| Escherichia coli | Remarkable Activity | [1] | |
| Aspergillus niger | Remarkable Activity | [1] | |
| Aspergillus clavatus | Remarkable Activity | [1] | |
| Candida albicans | Remarkable Activity | [1] | |
| Pyrazole-3-carboxylic acid derivatives (24, 25) | S. aureus ATCC 29213 | 16 µg/L | [1] |
| Compound 3 | E. coli | 0.25 µg/mL | [3] |
| Compound 4 | Streptococcus epidermidis | 0.25 µg/mL | [3] |
| Compound 2 | Aspergillus niger | 1 µg/mL | [3] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Klebsiella pneumoniae | 6.25 - 50 mg/mL | [12] |
Enzyme Inhibition
Certain pyrazole derivatives have been identified as potent inhibitors of specific enzymes, such as carbonic anhydrases (CAs).[13][14][15][16] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.
A series of pyrazole carboxamide derivatives bearing a sulfonamide moiety were synthesized and showed inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II).[13][16]
| Compound/Derivative Class | Target Enzyme | Ki (µM) | Reference |
| Pyrazole-sulfonamide (Compound 6) | hCA I | 4.098 | [14] |
| hCA II | 1.945 | [14] | |
| Pyrazole-sulfonamide (Compound 11) | hCA II | Highest Inhibitory Effect | [13] |
| Various Pyrazole-sulfonamides | hCA I | 0.119–3.999 | [13] |
| hCA II | 0.084–0.878 | [13] | |
| Phenyl substituted pyrazole-carboxamides | hCA I | 0.063–3.368 | [16] |
| hCA II | 0.007–4.235 | [16] |
Experimental Protocols
General Procedure for Synthesis of 1H-Pyrazole-3-carboxamide Derivatives[4]
-
This compound is dissolved in an appropriate solvent such as THF.
-
DMF and oxalyl chloride are added at 0 °C, and the mixture is stirred at room temperature for 60 minutes.
-
The mixture is concentrated in vacuo, and the residue is dissolved in pyridine.
-
This solution is added dropwise to a solution of the desired amine in pyridine at 0 °C.
-
The reaction mixture is stirred for 6 hours at 25 °C.
-
The solvent is removed on a rotary evaporator to yield the crude product, which is then purified.
In Vitro Kinase Activity Assay (e.g., FLT3, CDK2/4)[4]
-
The inhibitory activities of the target compounds are evaluated using commercially available kinase activity assay kits.
-
Compounds are serially diluted to various concentrations.
-
The kinase, substrate, and ATP are incubated with the test compounds in a reaction buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The kinase activity is measured by detecting the amount of phosphorylated substrate, often through a luminescence or fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[10][12]
-
Bacterial or fungal strains are cultured in an appropriate growth medium.
-
The test compounds are serially diluted in a 96-well microplate containing the growth medium.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (no compound) and negative (no microorganism) controls are included.
-
The microplates are incubated at an appropriate temperature for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Carbonic Anhydrase Inhibition Assay[13][14]
-
Human carbonic anhydrase isoenzymes (hCA-I and hCA-II) are purified from erythrocytes using affinity chromatography.
-
The esterase activity of the enzyme is assayed using p-nitrophenyl acetate as a substrate.
-
The reaction is initiated by adding the enzyme to a solution containing the substrate and the test compound at various concentrations.
-
The rate of p-nitrophenol formation is monitored spectrophotometrically at a specific wavelength.
-
The inhibition constants (Ki) are determined by analyzing the enzyme kinetics data.
Visualizations
Caption: General workflow for the synthesis, in vitro testing, and analysis of pyrazole derivatives.
Caption: Potential signaling pathways targeted by anticancer pyrazole derivatives.
References
- 1. meddocsonline.org [meddocsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. publishatcj.com [publishatcj.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different nitrating agents for pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group to the pyrazole ring is a critical transformation in the synthesis of a wide range of compounds, from energetic materials to pharmaceuticals. The choice of nitrating agent is paramount, directly influencing yield, regioselectivity, and safety. This guide provides an objective comparison of common nitrating agents for pyrazole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: Comparison of Nitrating Agents for 4-Nitropyrazole Synthesis
The following table summarizes the performance of various nitrating agents for the synthesis of 4-nitropyrazole, a key intermediate in many applications.
| Nitrating Agent/Method | Product | Yield (%) | Reaction Conditions | Regioselectivity | Key Advantages | Key Disadvantages |
| Nitric Acid / Sulfuric Acid | 4-Nitropyrazole | 56 - 72.5 | 55-90°C, 6-7 hours | Primarily 4-nitro | Readily available and inexpensive reagents | Moderate yields, relatively long reaction times, and high temperatures[1][2] |
| Fuming Nitric Acid / Fuming Sulfuric Acid | 4-Nitropyrazole | 85 | 50°C, 1.5 hours | High for 4-nitro | High yield, shorter reaction time, and optimized conditions[1] | Use of highly corrosive and hazardous fuming acids |
| N-Nitropyrazole Rearrangement | 4-Nitropyrazole | Not specified for 4-isomer | Concentrated sulfuric acid, 90°C, 24 hours | Can yield 3-nitro or 4-nitro depending on conditions | A viable alternative route | Long reaction time and high temperature[1][3] |
| Nitric Acid / Acetic Anhydride | N-Nitropyrazole | High (for N-nitration) | Low temperature | Primarily N-nitration | Effective for N-nitration, precursor for other isomers | Not a direct method for C-nitration; requires a subsequent rearrangement step[3] |
| Nitric Acid / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole | 41 | Not specified | Leads to dinitration | Can achieve higher degrees of nitration directly | Use of expensive trifluoroacetic anhydride[4] |
Experimental Protocols
High-Yield Synthesis of 4-Nitropyrazole with Fuming Nitric Acid and Fuming Sulfuric Acid
This one-pot, two-step method provides a high yield of 4-nitropyrazole[1].
Step 1: Preparation of Pyrazole Sulfate
-
In a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid.
-
To the stirring sulfuric acid, add 6.8 g (0.1 mol) of pyrazole.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Nitration
-
In a separate 100 mL four-necked flask, prepare the nitrating mixture by adding 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.
-
While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of 98% fuming nitric acid to the fuming sulfuric acid, maintaining the temperature between 0 and 10°C. This mixture is fuming nitrosulfuric acid.
-
Cool the flask containing the pyrazole sulfate in an ice-water bath.
-
Slowly add 25 mL of the prepared fuming nitrosulfuric acid dropwise to the pyrazole sulfate solution.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water, which will cause a large amount of white solid to precipitate.
-
Filter the precipitate and wash it with ice water.
-
Dry the product under vacuum to obtain 4-nitropyrazole. The reported yield after recrystallization with ethyl ether/hexane is 85%[1].
Synthesis of 4-Nitropyrazole with Nitric Acid and Sulfuric Acid
This method uses more common laboratory reagents but results in a lower yield compared to the fuming acid method[2].
-
In a 1 L wide-mouthed flask, add 270 mL of concentrated sulfuric acid (96%).
-
With cooling in an ambient oil bath, add 40.0 g (587.5 mmol) of pyrazole spoon-by-spoon to the stirred sulfuric acid.
-
Add 40 mL of 70% nitric acid dropwise over 10 minutes. An exothermic reaction will occur.
-
Raise the temperature of the bath to 55°C and stir the reaction mixture at this temperature for 7 hours.
-
After cooling to room temperature, pour the reaction mixture onto approximately 1 kg of crushed ice in a large beaker.
-
With stirring, carefully add concentrated ammonia (28-30% NH₃) until the mixture is basic (pH > 8). This is a highly exothermic step.
-
Acidify the mixture to pH 3 with 6M HCl and allow it to cool and crystallize overnight at room temperature.
-
Collect the product by filtration, rinse with ice-cold water, and dry by suction.
-
For purification, the crude product can be recrystallized from boiling water. The reported yield of white plates is 72.5%[2].
Mandatory Visualization
Caption: Synthetic pathways for pyrazole nitration.
Caption: General experimental workflow for pyrazole nitration.
References
A Comparative Review of the Biological Activities of Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Nitropyrazoles, a subclass of the versatile pyrazole scaffold, have garnered significant interest in medicinal chemistry. The incorporation of a nitro group, a potent electron-withdrawing moiety, can substantially modulate the pharmacokinetic and pharmacodynamic properties of the parent pyrazole ring. This guide provides a comparative overview of the biological activities of various nitropyrazole derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity of Nitropyrazole Derivatives
Nitropyrazole derivatives have demonstrated promising cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and tubulin polymerization.[1]
Comparative Anticancer Potency (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected nitropyrazole-containing compounds against various cancer cell lines. This data allows for a direct comparison of their cytotoxic potential.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| α-Aminophosphonate derivative 2a (from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde) | HCT-116 (Colon) | 1.34 ± 0.11 | Doxorubicin | 1.98 ± 0.18 |
| α-Aminophosphonate derivative 2a (from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde) | HEP2 (Epidermoid) | 1.02 ± 0.09 | Doxorubicin | 1.54 ± 0.13 |
| α-Aminophosphonate derivative 4b (from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde) | HCT-116 (Colon) | 2.11 ± 0.19 | Doxorubicin | 1.98 ± 0.18 |
| α-Aminophosphonate derivative 4b (from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde) | HEP2 (Epidermoid) | 1.25 ± 0.11 | Doxorubicin | 1.54 ± 0.13 |
| Pyrazole Acetohydrazide derivative 5 (with -NO2 group) | ACHN (Kidney) | 6.48 (pIC50) | - | - |
Data synthesized from multiple sources for comparative purposes.[2][3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the nitropyrazole derivatives listed above was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HEP2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Mechanism of Action: Anticancer Activity
Several pyrazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4] While the precise mechanism for many nitropyrazoles is still under investigation, it is hypothesized that they may share this or other mechanisms like kinase inhibition.[5]
Caption: Hypothetical mechanism of nitropyrazole anticancer activity.
Antimicrobial Activity of Nitropyrazole Derivatives
The antimicrobial potential of nitropyrazoles has been explored against a variety of bacterial and fungal pathogens. The presence of the nitro group can enhance the antimicrobial efficacy of the pyrazole core.
Comparative Antimicrobial Potency (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitropyrazole derivatives against different microbial strains, offering a comparison of their antimicrobial effectiveness.
| Compound Name/Reference | Microbial Strain | Type | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4 ) | Escherichia coli | Gram-negative | >100 | Ciprofloxacin | 0.5 |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4 ) | Streptococcus epidermidis | Gram-positive | 0.25 | Ciprofloxacin | 4 |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Staphylococcus aureus ATCC 25923 | Gram-positive | - | - | - |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Escherichia coli ATCC 25922 | Gram-negative | - | - | - |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Candida species | Fungus | - | - | - |
Data from multiple sources. Note: Specific MIC values for the 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives were stated as showing a "pronounced effect" but quantitative data was not provided in the source material.[6][7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The antimicrobial activity of the synthesized compounds was initially screened using the disc diffusion method.[6]
-
Medium Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes.
-
Inoculum Preparation: A suspension of the test microorganism (e.g., S. epidermidis) was prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: The agar plates were uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO) and placed on the surface of the inoculated agar.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc was measured in millimeters. The MIC is then typically determined via a broth microdilution method for more quantitative results.
General Workflow for Biological Activity Screening
The process of identifying and characterizing the biological activities of novel nitropyrazole compounds follows a structured workflow, from synthesis to in-depth mechanistic studies.
Caption: General workflow for screening nitropyrazoles.
Conclusion
This comparative guide highlights the potential of nitropyrazole derivatives as a promising class of compounds with significant anticancer and antimicrobial activities. The presented data indicates that specific substitutions on the nitropyrazole scaffold can lead to potent biological effects, sometimes exceeding those of standard reference drugs. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. Further investigation into the precise mechanisms of action, as well as structure-activity relationship (SAR) studies, will be crucial for the rational design and optimization of nitropyrazole-based therapeutic agents.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Proper Disposal of 4-Nitro-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-Nitro-1H-pyrazole-3-carboxylic acid.
I. Immediate Safety Considerations
Prior to initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as hazardous and requires careful handling.[1]
Hazard Summary:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific target organ toxicity | May cause respiratory irritation.[1] |
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA approved respirator.[2]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. Adherence to local, regional, and national regulations is mandatory.[1]
1. Waste Collection and Storage:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials (e.g., filter paper, weighing boats, gloves) that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials in a designated, sealed waste container.
-
-
Solutions:
2. Preparation for Disposal:
-
Consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for your location.
-
Package and Label:
-
Ensure all waste containers are securely sealed.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution or local regulations.
-
3. Final Disposal:
-
Professional Disposal: The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air. This process must be carried out by a licensed and approved waste disposal plant.[2][6][7][8]
-
Regulatory Compliance: Chemical waste generators are responsible for correctly classifying the waste and ensuring its disposal complies with all applicable local, regional, and national hazardous waste regulations.[1][5]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in Section I.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[4][6]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Nitro-1H-pyrazole-3-carboxylic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS No. 5334-40-7). The following procedural guidance is designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification
This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles | Goggles should be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] A flame-resistant lab coat that fully covers the arms is required.[4] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment for the experiment is present and in good working order.
2. Handling:
-
Avoid all personal contact with the chemical, including inhalation of dust.[5][6]
-
Carefully weigh and transfer the required amount of this compound within the fume hood to prevent the generation and spread of dust.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Post-Handling:
-
Decontaminate the work area, including all glassware and equipment, after the procedure is complete.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Launder contaminated clothing separately before reuse.[5]
Caption: Workflow for handling this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all chemical waste into appropriately labeled containers. This includes solid waste (contaminated consumables, excess solid), liquid waste (reaction mixtures, solvents), and sharps waste.
2. Container Management:
-
Use sturdy, chemically resistant containers for waste collection.
-
Keep waste containers tightly sealed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.
3. Disposal Procedure:
-
Dispose of all waste, including empty containers, through an approved waste disposal plant.[1][2]
-
Do not dispose of this compound or its waste by evaporation, into the regular trash, or down the sewer.[1][7]
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste.[7]
-
Consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Caption: Waste disposal workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
